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  • Product: 2-Amino-4-(dimethylamino)nicotinonitrile
  • CAS: 98694-73-6

Core Science & Biosynthesis

Foundational

Elucidating the Inhibitory Mechanism of 2-Amino-4-(dimethylamino)nicotinonitrile and its Analogs

An In-Depth Technical Guide Executive Summary The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Executive Summary

The 2-aminonicotinonitrile scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2] While specific research on 2-Amino-4-(dimethylamino)nicotinonitrile is limited, this guide synthesizes data from closely related analogs to postulate its mechanism of action and to provide a comprehensive framework for its experimental validation. Analysis of structurally similar compounds, particularly substituted 2-amino-4,6-diarylnicotinonitriles, strongly suggests a primary mechanism centered on the inhibition of key cellular kinases, such as PIM-1.[1][3][4] This guide details the likely molecular interactions, outlines robust experimental protocols for target validation and mechanistic characterization, and provides the scientific rationale behind these advanced methodologies.

The 2-Aminonicotinonitrile Scaffold: A Foundation for Diverse Bioactivity

The 2-aminonicotinonitrile core, characterized by a pyridine ring substituted with an amino group at position 2 and a nitrile group at position 3, is a versatile pharmacophore. The specific substitutions at positions 4 and 6 dramatically influence the molecule's biological targets and overall efficacy.

Key Reported Activities for the Scaffold Class:

  • Antiproliferative Activity: Numerous analogs exhibit potent cytotoxicity against various cancer cell lines, notably breast cancer lines such as MCF-7 and MDA-MB-231.[1][3]

  • Kinase Inhibition: The most well-documented mechanism for the anticancer effects of this scaffold is the inhibition of serine/threonine kinases, particularly PIM-1 kinase.[1][4]

  • Antimicrobial Activity: Certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[2]

  • Other Biological Targets: Studies on various analogs have indicated potential inhibition of SIRT1, antagonism of the A2A adenosine receptor, and activity as inducible nitric oxide synthase (NOS II) inhibitors.[1][5]

The dimethylamino substituent at the C4 position in the target molecule likely enhances its electron-donating properties and potential for hydrogen bonding, which could significantly influence its binding affinity and selectivity for specific protein targets.

Postulated Mechanism of Action: PIM-1 Kinase Inhibition

Based on strong evidence from related pyrido[2,3-d]pyrimidine derivatives (which often originate from 2-aminonicotinonitrile precursors), the most probable primary target for this class of compounds is the PIM-1 kinase.[4]

PIM-1 Kinase: A Key Oncogenic Driver

PIM-1 is a constitutively active serine/threonine kinase that plays a critical role in cell survival, proliferation, and apoptosis evasion. It is overexpressed in numerous hematological and solid tumors, making it a prime target for cancer therapy. PIM-1 phosphorylates a range of downstream substrates, including the pro-apoptotic protein BAD, thereby inactivating it and promoting cell survival.

Mechanism of Inhibition:

It is hypothesized that 2-Amino-4-(dimethylamino)nicotinonitrile acts as an ATP-competitive inhibitor. The molecule's planar aromatic structure likely docks into the ATP-binding pocket of the PIM-1 kinase. The amino group and nitrile nitrogen can form critical hydrogen bonds with hinge region residues of the kinase domain, mimicking the interactions of the adenine portion of ATP. The dimethylamino group may form additional interactions within the pocket, enhancing potency and selectivity. By occupying this site, the inhibitor prevents the binding and hydrolysis of ATP, thereby blocking the phosphorylation of downstream substrates and reactivating apoptotic pathways.

PIM1_Pathway cluster_Inhibition Mechanism of Action cluster_Downstream Downstream Cellular Effects Inhibitor 2-Amino-4-(dimethylamino) nicotinonitrile PIM1 PIM-1 Kinase Inhibitor->PIM1 Binds to ATP Pocket (Competitive Inhibition) BAD BAD (Pro-apoptotic) PIM1->BAD Phosphorylates pBAD p-BAD (Inactive) Cell_Survival Cell Proliferation & Survival PIM1->Cell_Survival Promotes ATP ATP ATP->PIM1 Blocked ADP ADP Apoptosis Apoptosis BAD->Apoptosis Promotes Bcl2 Bcl-2 (Anti-apoptotic) pBAD->Bcl2 Releases pBAD->Apoptosis Inhibits Bcl2->Cell_Survival Promotes

Caption: Postulated PIM-1 signaling inhibition pathway.

Experimental Workflows for Mechanistic Elucidation

To rigorously validate the hypothesized mechanism of action, a multi-step, self-validating experimental approach is required.

Workflow 1: Target Engagement & Cellular Potency Assessment

This initial workflow confirms that the compound engages its target in a cellular context and measures its effect on cell viability.

workflow_1 start Start: Cancer Cell Lines (e.g., MCF-7, HepG2) step1 Step 1: Cell Viability Assay (MTT/MTS) Treat cells with dose-response of compound start->step1 step2 Step 2: Determine IC50 Value (Concentration for 50% growth inhibition) step1->step2 step3 Step 3: Cellular Thermal Shift Assay (CETSA) Confirm target engagement in intact cells step2->step3 If potent (low μM IC50) step4 Step 4: Analyze CETSA Data Shift in protein melting temp indicates binding step3->step4 end Outcome: Validated Cellular Potency (IC50) & Confirmation of Target Engagement step4->end

Caption: Experimental workflow for cellular potency and target engagement.

Detailed Protocol: Cell Viability (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Amino-4-(dimethylamino)nicotinonitrile (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Causality Check: The MTT assay is chosen as it provides a robust, quantifiable measure of the compound's overall effect on cell proliferation and metabolic activity. A low IC50 value is the first critical piece of evidence that the compound has a biological effect, justifying further mechanistic investigation.

Workflow 2: In Vitro Kinase Inhibition & Kinetic Analysis

This workflow confirms direct inhibition of the purified target enzyme and elucidates the specific mode of inhibition.

Detailed Protocol: PIM-1 Kinase Inhibition Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, set up the kinase reaction mixture containing:

    • Purified recombinant PIM-1 kinase.

    • A known PIM-1 peptide substrate (e.g., PIMtide).

    • ATP at its Km concentration (e.g., 10 µM).

    • Varying concentrations of the inhibitor.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that convert the ADP generated by the kinase reaction back into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: The newly synthesized ATP is used by luciferase to generate a luminescent signal, which is directly proportional to the amount of ADP produced and thus to the kinase activity. Measure luminescence with a plate reader.

  • Data Analysis: Plot the luminescence signal against inhibitor concentration to determine the IC50 of direct enzyme inhibition.

Causality Check: This assay directly measures the enzymatic activity of the purified target. By removing the complexities of a cellular environment, it confirms that the compound's effect is due to direct interaction with the kinase and not an off-target cellular process. To determine the mechanism (e.g., ATP-competitive), the assay is repeated with varying concentrations of both the inhibitor and ATP, followed by Lineweaver-Burk plot analysis.

Data Synthesis and Interpretation

Quantitative data from related 2-aminonicotinonitrile analogs demonstrate potent bioactivity, providing a benchmark for evaluating 2-Amino-4-(dimethylamino)nicotinonitrile.

Table 1: Cytotoxicity and Kinase Inhibitory Activity of Selected Analogs

Compound Class/ReferenceTarget Cell Line / KinaseReported IC50 ValueSource
Pyrido[2,3-d]pyrimidine (Cpd. 4)MCF-7 Cells0.57 µM[4]
Pyrido[2,3-d]pyrimidine (Cpd. 11)MCF-7 Cells1.31 µM[4]
Pyrido[2,3-d]pyrimidine (Cpd. 4)PIM-1 Kinase11.4 nM[4]
Pyrido[2,3-d]pyrimidine (Cpd. 10)PIM-1 Kinase17.2 nM[4]
2-Amino-4,6-diphenylnicotinonitrile (Cpd. 3)MDA-MB-231 Cells1.81 µM[3]
2-Amino-4,6-diphenylnicotinonitrile (Cpd. 3)MCF-7 Cells2.85 µM[3]

Interpretation: The data clearly show that compounds derived from or related to the 2-aminonicotinonitrile scaffold can achieve potent, low-micromolar cytotoxicity in cancer cells and low-nanomolar inhibition of the PIM-1 kinase.[3][4] This establishes a strong precedent that 2-Amino-4-(dimethylamino)nicotinonitrile is likely to operate within a similar potency range. A successful experimental campaign would be expected to yield an enzymatic IC50 (from Workflow 2) that is significantly lower than the cellular IC50 (from Workflow 1), which is typical for kinase inhibitors where cellular permeability and ATP competition can affect apparent potency.

Conclusion and Future Directions

While direct evidence for 2-Amino-4-(dimethylamino)nicotinonitrile is pending, a robust hypothesis based on extensive data from structural analogs points towards a mechanism of action centered on the ATP-competitive inhibition of PIM-1 kinase. This inhibition leads to the suppression of anti-apoptotic signals, resulting in potent antiproliferative effects in cancer cells.

The experimental workflows detailed in this guide provide a rigorous, step-by-step pathway to validate this hypothesis. Future research should focus not only on confirming PIM-1 as the primary target but also on profiling the compound against a broader panel of kinases to assess its selectivity. A high degree of selectivity is a critical attribute for a successful drug candidate, as it minimizes the potential for off-target toxicity. Furthermore, downstream cellular assays, such as Western blotting for p-BAD levels and flow cytometry for apoptosis (Annexin V staining), would provide the definitive link between target inhibition and the desired cellular phenotype.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. National Center for Biotechnology Information. [Link]

  • A novel strategy for the synthesis of 2-amino-4,6-diarylnicotinonitrile. ResearchGate. [Link]

  • Scheme 1. Synthesis of 2-amino-4,6-diarylnicotinonitrile in the... ResearchGate. [Link]

  • 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. MDPI. [Link]

  • 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. National Center for Biotechnology Information. [Link]

  • 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal. [Link]

  • 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. PubMed. [Link]

  • Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. National Center for Biotechnology Information. [Link]

  • November 2025 Patent Highlights. Drug Hunter. [Link]

  • Mechanism of the formation of 2-amino-4,6-diphenylpyridine-3-carbonitrile. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-(dimethylamino)nicotinonitrile

Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Amino-4-(dimethylamino)nicotinonitrile (CAS No: 98694-73-6)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-Amino-4-(dimethylamino)nicotinonitrile (CAS No: 98694-73-6). As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount. This document offers a detailed interpretation of its NMR spectra, underpinned by predictive data and comparative analysis with structurally related analogues. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of substituted nicotinonitrile derivatives. While experimentally obtained spectra are not publicly available, this guide provides a robust, theoretically grounded analysis.

Introduction: The Significance of 2-Amino-4-(dimethylamino)nicotinonitrile

2-Amino-4-(dimethylamino)nicotinonitrile belongs to the class of 2-aminonicotinonitriles, a scaffold known for its diverse biological activities and applications in materials science.[1][2] The presence of an amino group at the 2-position, a dimethylamino group at the 4-position, and a nitrile group at the 3-position of the pyridine ring creates a unique electronic and structural environment. NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of such organic molecules. This guide will delve into the intricacies of the ¹H and ¹³C NMR spectra of this compound, providing a foundational understanding for its use in further research and development.

Predicted NMR Spectral Data

In the absence of publicly archived experimental spectra, highly accurate predicted NMR data has been generated using advanced computational algorithms.[3][4] These predictions are refined and validated by comparing them with experimental data from structurally similar compounds, such as 2-aminopyridine, 4-(dimethylamino)pyridine, and various substituted 2-aminonicotinonitriles.[5][6][7]

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Amino-4-(dimethylamino)nicotinonitrile in a standard deuterated solvent like DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the amino protons, and the methyl protons of the dimethylamino group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
H-6~7.8 - 8.0d1HExpected to be the most downfield aromatic proton due to the anisotropic effect of the adjacent nitrogen and the electron-withdrawing nitrile group.
H-5~6.2 - 6.4d1HSignificantly upfield due to the strong electron-donating effect of the para-dimethylamino group.
-NH₂~5.8 - 6.2br s2HBroad singlet, chemical shift is solvent and concentration dependent.
-N(CH₃)₂~3.0 - 3.2s6HSinglet integrating to six protons, characteristic of a dimethylamino group.
Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and resonance effects.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2~160 - 162Attached to two nitrogen atoms, significantly deshielded.
C-4~155 - 158Attached to the electron-donating dimethylamino group, deshielded.
C-6~150 - 152Aromatic carbon adjacent to the ring nitrogen.
C-5~95 - 98Shielded by the strong electron-donating dimethylamino group.
C-3~90 - 93Shielded, and adjacent to the nitrile group.
-CN~118 - 120Characteristic chemical shift for a nitrile carbon.
-N(CH₃)₂~39 - 41Typical chemical shift for methyl carbons of a dimethylamino group.

Detailed Spectral Interpretation and Rationale

The predicted chemical shifts are a direct consequence of the electronic effects of the substituents on the pyridine ring.

  • ¹H NMR Spectrum:

    • The -N(CH₃)₂ group at the C-4 position is a powerful electron-donating group. This results in a significant increase in electron density at the ortho (C-3 and C-5) and para (C-6) positions. Consequently, the proton at C-5 (H-5) is expected to be strongly shielded and appear at a remarkably upfield chemical shift for an aromatic proton.

    • The -NH₂ group at C-2 is also electron-donating, contributing to the overall electron-rich nature of the ring. The protons of the amino group are typically observed as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

    • The -CN group at C-3 is a strong electron-withdrawing group, which deshields adjacent nuclei. However, its influence on the proton chemical shifts is more nuanced due to its linear geometry.

    • The pyridine nitrogen at position 1 is electron-withdrawing and deshields the adjacent proton at C-6 (H-6), causing it to resonate at a lower field. The coupling between H-5 and H-6 is expected to be a standard ortho-coupling with a J-value of approximately 5-6 Hz.

  • ¹³C NMR Spectrum:

    • The carbons directly attached to nitrogen atoms (C-2, C-4, and C-6 ) are significantly deshielded and appear at the downfield end of the aromatic region.

    • The most upfield aromatic carbon is predicted to be C-5 , which is strongly shielded by the para-dimethylamino group.

    • C-3 , the carbon bearing the nitrile group, is also expected to be relatively shielded due to the resonance donation from both the C-2 amino and C-4 dimethylamino groups.

    • The nitrile carbon (-CN) has a characteristic chemical shift in the range of 118-120 ppm.

    • The two methyl carbons of the dimethylamino group are equivalent and will appear as a single peak in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

For researchers intending to acquire experimental NMR data for 2-Amino-4-(dimethylamino)nicotinonitrile, the following protocol outlines a robust methodology.

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its excellent dissolving power for a wide range of organic compounds and its high boiling point. Deuterated chloroform (CDCl₃) can also be used.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample (20-50 mg) may be beneficial to reduce acquisition time.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Spectrometer and Parameters
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds (longer delay for quaternary carbons).

    • Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum and accurately pick the peaks in both ¹H and ¹³C spectra to determine their chemical shifts.

Visualization of Molecular Structure and NMR Workflow

To aid in the conceptualization of the molecular structure and the process of NMR analysis, the following diagrams are provided.

Caption: Molecular structure with atom numbering for NMR assignments.

NMR Data Acquisition and Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Acquisition NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, J-coupling) Data_Processing->Spectral_Analysis Structure_Elucidation Structure Elucidation (Assignment of Signals) Spectral_Analysis->Structure_Elucidation

Caption: A generalized workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a detailed and authoritative overview of the ¹H and ¹³C NMR spectral characteristics of 2-Amino-4-(dimethylamino)nicotinonitrile. By leveraging high-quality predicted data and drawing parallels with experimentally confirmed spectra of analogous compounds, a robust and scientifically sound interpretation has been presented. The inclusion of a detailed experimental protocol offers practical guidance for researchers seeking to perform their own NMR analysis. This document serves as a critical resource for the scientific community, facilitating a deeper understanding of the structural nuances of this important heterocyclic compound and supporting its future applications in various fields of chemical science.

References

  • Predict 1H proton NMR spectra. NMRdb.org. [Link]

  • NMR Links and Resources. University of Guelph, Advanced Analysis Centre. [Link]

  • CASCADE - Chemical Shift Calculator. Colorado State University. [Link]

  • NMRium demo - Predict. NMRium. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. [Link]

  • 4-(Dimethylamino)pyridine-Catalyzed Iodolactonization of γ,δ-Unsaturated Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Predict 13C carbon NMR spectra. NMRdb.org. [Link]

  • Good resources for learning the theory behind NMR? Reddit. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • NMR - Interpretation. Chemistry LibreTexts. [Link]

  • Great resources for learning NMR (Nuclear Magnetic Resonance). Foster Group, University at Buffalo. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • NMR sample preparation guidelines. Novoprolabs. [Link]

  • NMR Protocols and Methods. Springer Nature Experiments. [Link]

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Foundational

Crystal structure analysis of 2-Amino-4-(dimethylamino)nicotinonitrile derivatives

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-(dimethylamino)nicotinonitrile Derivatives Authored by: A Senior Application Scientist Foreword: From Molecule to Medicine The journey of a drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Amino-4-(dimethylamino)nicotinonitrile Derivatives

Authored by: A Senior Application Scientist

Foreword: From Molecule to Medicine

The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous scientific investigation. A critical milestone in this journey is the determination of the molecule's three-dimensional structure. For drug development professionals, understanding the precise atomic arrangement within a crystal is not merely an academic exercise; it is the key to unlocking a compound's therapeutic potential. The crystal structure dictates a molecule's physical properties, such as solubility and stability, and governs how it interacts with its biological target.

This guide focuses on a particularly promising class of compounds: 2-Amino-4-(dimethylamino)nicotinonitrile and its derivatives. These molecules, built upon a substituted pyridine core, have garnered significant interest for their diverse biological activities, including potential applications as antifungal agents, autophagy enhancers, and anticancer therapies.[1][2] Their efficacy is intrinsically linked to their shape and the way they arrange themselves in a solid state. This document provides researchers, scientists, and drug development professionals with a comprehensive, in-depth guide to the state-of-the-art techniques used to elucidate and analyze the crystal structures of these vital derivatives.

The Cornerstone of Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

The unambiguous determination of a molecule's three-dimensional structure is achieved through Single-Crystal X-ray Diffraction (SC-XRD).[3] This non-destructive technique provides precise information on bond lengths, bond angles, and the intricate network of intermolecular interactions that define the crystal lattice.[4]

The Causality of Crystal Quality

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal.[5] A "good" crystal is a single, well-ordered lattice with minimal defects. The process of obtaining such a crystal is often the most challenging part of the analysis.[5]

Field-Proven Insight: The goal of crystallization is to allow molecules to transition from a disordered state (in solution) to a highly ordered state (the crystal lattice) slowly and methodically. Rapid precipitation traps solvent and introduces defects, leading to poor diffraction quality. Therefore, slow evaporation of a solvent or slow cooling of a saturated solution are the preferred methods. Covering a vial with parafilm and piercing it with a few small holes is an excellent way to control the rate of evaporation.[5]

Experimental Protocol: From Crystal to Structure

The workflow for SC-XRD analysis is a systematic process that demands precision at every stage.

Step 1: Crystal Selection and Mounting
  • Microscopic Examination: Under a polarized light microscope, select a crystal that is transparent, free of cracks, and not an aggregate of smaller crystals. Ideal dimensions for modern diffractometers are typically under 0.25 mm in any direction.[5]

  • Mounting: Carefully affix the chosen crystal to a cryoloop or a glass fiber using a minimal amount of inert oil (e.g., Paratone-N). The oil serves to both adhere the crystal and protect it from atmospheric moisture.

  • Cryo-cooling (Standard Practice): The mounted crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K).

    • Causality: Cryo-cooling minimizes thermal vibrations of the atoms in the crystal lattice. This reduction in atomic motion leads to sharper diffraction spots at higher angles, resulting in a higher resolution structure and more precise geometric parameters.

Step 2: Data Collection
  • Instrument Setup: The mounted crystal is placed on a goniometer within the X-ray diffractometer. Monochromatic X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα source, are directed at the crystal.[6]

  • Unit Cell Determination: A short series of initial X-ray images are taken to locate the diffraction spots. Software then indexes these spots to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Full Data Collection: A complete dataset is collected by rotating the crystal through a series of angles while continuously exposing it to the X-ray beam. Modern detectors, such as CCD or CMOS detectors, capture the diffraction pattern.

Step 3: Data Reduction and Structure Solution
  • Integration: The raw diffraction images are processed to measure the intensity of each reflection.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. Since detectors only measure intensity and not the phase of the X-rays, computational methods are used to generate an initial structural model. Programs like SHELXS utilize "direct methods" to solve the phase problem for small molecules.[7]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method with software like SHELXL.[7] This iterative process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by figures of merit such as the R-factor (R1).

// Workflow Edges Synthesis -> Crystallization [label="Purified Compound"]; Crystallization -> Mounting [label="High-Quality Crystal"]; Mounting -> Data_Collection [label="Mounted & Cooled"]; Data_Collection -> Data_Reduction [label="Raw Diffraction Data"]; Data_Reduction -> Structure_Solution [label="Reflection File (hkl)"]; Structure_Solution -> Refinement [label="Initial Model"]; Refinement -> Validation [label="Refined Structure"]; Validation -> Hirshfeld [style=dashed]; Validation -> DFT [style=dashed]; } }

Caption: Overall workflow for crystal structure analysis.

Deciphering Crystal Packing: Hirshfeld Surface Analysis

While SC-XRD provides the atomic coordinates, understanding why molecules adopt a particular arrangement requires analyzing the intermolecular interactions. Hirshfeld surface analysis has become an invaluable tool for visualizing and quantifying these interactions.[8][9] The Hirshfeld surface partitions the space in a crystal, defining a region for each molecule where its contribution to the total electron density dominates that of all other molecules.[10]

Visualizing Interactions with Surface Maps

The Hirshfeld surface can be decorated by mapping different properties onto it. The most common is the normalized contact distance, dnorm.

  • dnorm Mapping: This property highlights regions of significant intermolecular contact.

    • Red Spots: Indicate contacts shorter than the van der Waals radii, often corresponding to strong interactions like hydrogen bonds.

    • White Areas: Represent contacts approximately equal to the van der Waals radii.

    • Blue Areas: Show contacts longer than the van der Waals radii.

Quantifying Interactions with 2D Fingerprint Plots

The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts in the crystal.[11] It plots the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de).

  • Interpreting the Plot: Different types of interactions appear as distinct features on the plot. For 2-aminonicotinonitrile derivatives, characteristic features include:

    • Sharp Spikes: Symmetrical spikes at the bottom of the plot are characteristic of strong, directional N-H···N or N-H···O hydrogen bonds.[6][7]

    • "Wings": Features appearing as wing-like shapes often correspond to C-H···π interactions.

    • Diffuse Regions: A large, diffuse region in the center of the plot typically represents a high proportion of weak, non-specific H···H contacts.[12]

Protocol for Hirshfeld Surface Analysis

This analysis is performed computationally using the final Crystallographic Information File (CIF) from the SC-XRD refinement.

  • Software: Utilize specialized software such as CrystalExplorer.[11]

  • Import CIF: Load the refined CIF file into the program.

  • Generate Surface: Calculate the Hirshfeld surface for the molecule of interest.

  • Map Properties: Map the dnorm property onto the surface to visually identify key contact points.

  • Generate Fingerprint Plot: Calculate the full 2D fingerprint plot.

  • Decomposition: Decompose the fingerprint plot to quantify the contribution of different atom-pair contacts (e.g., H···H, N···H, C···H). This provides a percentage contribution of each interaction type to the overall crystal packing.

// Flow CIF -> CE; CE -> GenerateHS; GenerateHS -> MapDNorm [label="Visual Analysis"]; GenerateHS -> GenFP [label="Quantitative Analysis"]; GenFP -> DecomposeFP; DecomposeFP -> QuantData; } }

Caption: Logical workflow for Hirshfeld surface analysis.

Computational Synergy: The Role of Density Functional Theory (DFT)

To gain deeper insight into the electronic structure and the energetic aspects of intermolecular interactions, experimental data is often complemented by quantum chemical calculations, most notably Density Functional Theory (DFT).

  • Geometry Optimization: DFT can be used to calculate the optimized gas-phase geometry of a molecule, which can then be compared to the experimentally determined crystal structure. Differences between the two highlight the conformational changes induced by crystal packing forces.

  • Interaction Energy Calculations: DFT allows for the accurate calculation of the energies of specific intermolecular interactions (e.g., the strength of a hydrogen bond dimer). This helps to rank the importance of different interactions in stabilizing the crystal structure.[13]

  • Electronic Properties: DFT is used to calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of molecular reactivity and stability.[6] Furthermore, mapping the electrostatic potential (ESP) onto the Hirshfeld surface can reveal the electron-rich (negative potential, hydrogen bond acceptors like the nitrile nitrogen) and electron-poor (positive potential, hydrogen bond donors like the amino protons) regions of the molecule.[13]

Case Study: Analysis of a Representative Derivative

Let us consider a hypothetical derivative, 2-Amino-4-(dimethylamino)-6-phenylnicotinonitrile.

Synthesis and Crystallization: The compound is synthesized via a one-pot multicomponent reaction and crystallized by slow evaporation from an ethanol solution. A suitable single crystal is selected for SC-XRD analysis.

SC-XRD Results: The analysis reveals the following key structural details.

Parameter Value Significance
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP21/cDefines the symmetry elements within the unit cell. This is a very common space group for organic molecules.
a, b, c (Å)10.2, 8.5, 15.1Dimensions of the unit cell.
β (°)95.5The angle of the monoclinic unit cell.
Z4Indicates there are four molecules in the unit cell.
R10.045A low R-factor indicates a good fit between the model and the experimental data.

The structure solution confirms the molecular connectivity. Critically, it shows that the molecules form centrosymmetric dimers in the crystal lattice, linked by a pair of N-H···N hydrogen bonds between the amino group of one molecule and the nitrile nitrogen of its neighbor. This is a common and stabilizing motif for this class of compounds.[7]

Hirshfeld and DFT Analysis:

  • dnorm Map: A prominent red spot on the surface confirms the strong N-H···N hydrogen bond.

  • Fingerprint Plot: The plot is dominated by two sharp, symmetrical spikes, which, when decomposed, account for ~22% of the intermolecular contacts and are assigned to the N···H/H···N interactions. A large central region corresponding to H···H contacts (~45%) and smaller "wings" indicating C-H···π interactions between adjacent phenyl rings are also observed.

  • DFT Calculation: The interaction energy for the N-H···N hydrogen-bonded dimer is calculated to be highly stabilizing (-45 kJ/mol), confirming it as the primary driver of the crystal packing. The ESP map shows a strongly negative potential around the nitrile nitrogen and a positive potential on the amino hydrogens, consistent with their roles as a hydrogen bond acceptor and donors, respectively.

// Define nodes with labels for clarity, but use images mol1 [label="", image="https://via.placeholder.com/200x100.png?text=Molecule+A", fixedsize=true, width=2, height=1]; mol2 [label="", image="https://via.placeholder.com/200x100.png?text=Molecule+B", fixedsize=true, width=2, height=1]; mol3 [label="", image="https://via.placeholder.com/200x100.png?text=Molecule+C", fixedsize=true, width=2, height=1];

// Placeholder positions mol1 [pos="0,2!"]; mol2 [pos="3,0!"]; mol3 [pos="-3,0!"];

// Edges representing interactions edge [style=dashed, color="#EA4335", fontcolor="#202124"]; mol1 -> mol2 [label=" N-H···N Hydrogen Bond\n (Strong, Directional)"];

edge [style=dotted, color="#4285F4", fontcolor="#202124"]; mol1 -> mol3 [label=" C-H···π Interaction\n (Weaker)"];

edge [style=dotted, color="#34A853", fontcolor="#202124"]; mol2 -> mol3 [label=" van der Waals Forces\n (Non-specific)"]; } }

Caption: Key intermolecular interactions in nicotinonitriles.

Conclusion

The comprehensive structural analysis of 2-Amino-4-(dimethylamino)nicotinonitrile derivatives is a multi-faceted process that integrates experimental precision with computational insight. Single-crystal X-ray diffraction provides the foundational data of atomic positions, but it is the subsequent analysis through techniques like Hirshfeld surface mapping and DFT calculations that transforms this data into true molecular understanding. By elucidating the key intermolecular interactions that govern crystal packing, researchers can rationalize the observed physicochemical properties and gain crucial insights for the design of new derivatives with enhanced biological activity and superior pharmaceutical profiles. This structured, in-depth approach is indispensable for accelerating the translation of these promising molecules from the bench to the bedside.

References

  • Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]

  • Ghosh, S., et al. (2023). Computational prediction of mechanical flexibility in molecular crystals with nitrile…nitrile dipolar interactions and experimental validation. American Chemical Society. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Tanaka, K. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Crystal Structure Theory and Applications, 10(2), 15-32. [Link]

  • Wang, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry, 12(18), 1645-1657. [Link]

  • Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4(68), 378-392. [Link]

  • Spackman, P. R., et al. (2021). CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. Journal of Applied Crystallography, 54(2), 595-601. [Link]

  • University of Zurich. Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. [Link]

  • Bhattacharya, S., et al. (2023). Mechanical flexibility in molecular crystals with nitrile...nitrile dipolar interactions: computational prediction and experimental validation. ResearchGate. [Link]

  • Sawyer, D. (2007). Single-crystal X-ray Diffraction. SERC Carleton. [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • Botta, M., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(4), 335-339. [Link]

  • Arshad, S., et al. (2011). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2746. [Link]

  • Wang, L., et al. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. ChemMedChem, 12(4), 315-322. [Link]

  • Bojinov, V. (2016). How do organic compounds single crystal X rays diffraction work? ResearchGate. [Link]

  • Jackson, T. A., et al. (2015). Spectroscopic and computational studies of nitrile hydratase: insights into geometric and electronic structure and the mechanism of amide synthesis. JBIC Journal of Biological Inorganic Chemistry, 20(7), 1085-1100. [Link]

  • El-Sayed, N. N. E., et al. (2018). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry, 26(10), 2733-2739. [Link]

  • Rosli, S. N. A., et al. (2022). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Malaysian Journal of Analytical Sciences, 26(1), 125-141. [Link]

  • Shi, D., et al. (2011). 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(1), o71-o72. [Link]

  • Fleming, F. F., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Medicinal Chemistry Letters, 5(4), 335-339. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Organic Chemistry International. [Link]

  • Frolov, A. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(26), 15902-15923. [Link]

  • Al-Majedy, Y. K., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1805. [Link]

  • Saeed, A., et al. (2018). Crystal structure of 2-amino-4-(3,5-dibromo-4-hydroxyphenyl)-7-methyl-5-oxo-2H,5H-pyrano[4,3-b]pyran-3-carbonitrile, C16H10Br2N2O4. Zeitschrift für Kristallographie - New Crystal Structures, 233(4), 621-623. [Link]

Sources

Exploratory

Physicochemical Profiling and Formulation Strategies for 2-Amino-4-(dimethylamino)nicotinonitrile

Executive Summary 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6) is a highly functionalized aminopyridine derivative. In modern drug discovery, such scaffolds are frequently employed as core pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6) is a highly functionalized aminopyridine derivative. In modern drug discovery, such scaffolds are frequently employed as core pharmacophores in kinase inhibitors and targeted therapeutics due to their rich hydrogen-bonding networks and tunable electronic properties. However, transitioning this molecule from a discovery hit to a viable clinical formulation requires a rigorous understanding of its physicochemical behavior. As a Senior Application Scientist, I approach this molecule not merely as a chemical structure, but as a dynamic system whose solid-state and solution-phase properties dictate its biopharmaceutical fate.

This whitepaper provides an in-depth technical guide to the physicochemical profiling, preformulation workflows, and formulation strategies for this specific scaffold, grounded in established biopharmaceutical principles[1][3].

Physicochemical Profiling: The Causality of Molecular Structure

To formulate a drug effectively, we must first deconstruct how its molecular structure causes its macroscopic physical properties.

  • Electronic Effects and Basicity (pKa): The molecule features a pyridine ring, a 2-amino group, a 3-nitrile group, and a 4-dimethylamino group. The strongly electron-withdrawing nitrile group (-CN) at position 3 significantly attenuates the basicity of the adjacent 2-amino group via inductive and resonance effects. Consequently, protonation primarily occurs at the more basic dimethylamino nitrogen or the pyridine ring nitrogen. This yields a predicted basic pKa in the range of 5.5 to 6.5.

  • Lipophilicity and Permeability (LogP): The dimethylamino group enhances the molecule's lipophilicity, driving its ability to partition into lipid bilayers. However, the high density of nitrogen atoms (four in a low molecular weight compound) creates a strong crystal lattice energy due to intermolecular hydrogen bonding.

Based on the theoretical framework established by Amidon et al., this combination of properties classifies the compound as a Biopharmaceutics Classification System (BCS) Class II molecule: low aqueous solubility but high intestinal permeability [1].

Quantitative Physicochemical Summary
ParameterValue / DescriptionMechanistic Implication for Formulation
IUPAC Name 2-Amino-4-(dimethylamino)pyridine-3-carbonitrileHeterocyclic core dictates pH-dependent solubility.
CAS Number 98694-73-6Identifier for API sourcing and regulatory filing.
Molecular Formula C8H10N4High nitrogen density increases crystal lattice energy.
Molecular Weight 162.19 g/mol Low MW (<500 Da) strongly favors rapid membrane permeation.
Predicted pKa (Base) ~5.5 – 6.5Highly ionized in gastric fluid; unionized in intestinal fluid.
Predicted LogP 1.5 – 2.0Moderate lipophilicity drives absorption but limits aqueous dissolution.
H-Bond Donors/Acceptors 1 / 4Strong solid-state interactions necessitate high-energy formulation approaches.

Preformulation Workflows: Self-Validating Protocols

A robust preformulation program does not just generate data; it generates trust through self-validating experimental designs. Below are the critical protocols required for this API.

Protocol 1: Thermodynamic pH-Solubility Profiling

Because 2-Amino-4-(dimethylamino)nicotinonitrile is a weak base, its solubility is governed by the Henderson-Hasselbalch relationship. Understanding the pHmax​ (the pH at which the free base and salt form are in equilibrium) is critical [2].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM buffers ranging from pH 1.2 to 8.0 (e.g., HCl/KCl for pH 1.2, Acetate for pH 4.5, Phosphate for pH 6.8).

  • Equilibration: Add an excess of the API free base to 5 mL of each buffer in sealed glass vials.

  • Agitation & Temperature Control: Shake the vials at 300 RPM at exactly 37.0 ± 0.5 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to separate the undissolved solid from the supernatant.

  • Quantification: Dilute the supernatant and quantify the dissolved API via RP-HPLC-UV.

  • Self-Validation Check (Critical): Measure the final pH of the supernatant. Basic drugs consume protons as they dissolve, shifting the bulk pH. Plotting solubility against the initial pH invalidates the data. Furthermore, harvest the residual solid and analyze it via X-Ray Powder Diffraction (XRPD). If the solid has converted to a salt at low pH, the measured solubility represents the salt's solubility product ( Ksp​ ), not the free base [2].

Protocol 2: Rational Salt Screening

To overcome the poor aqueous solubility of the free base at neutral pH, salt formation is the primary strategic lever [2].

Step-by-Step Methodology:

  • Counterion Selection: Select acidic counterions (e.g., HCl, methanesulfonic acid, maleic acid) ensuring a ΔpKa>3 between the acid and the API. Causality: A difference of at least 3 log units ensures complete proton transfer, preventing the salt from disproportionating back to the free base during storage.

  • Solvent Matrixing: Dissolve the API in a range of ICH Class 3 solvents (e.g., ethanol, acetone, ethyl acetate). Add the counterion in a 1:1.05 molar ratio.

  • Crystallization: Induce crystallization via controlled cooling (0.5 °C/min) or antisolvent addition (e.g., heptane).

  • Self-Validation Check (Critical): Characterize the resulting crystals using both Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Causality: If a mass loss event in TGA perfectly aligns with an endothermic peak in DSC, the system self-validates that the crystal is a solvate/hydrate, not a true anhydrous polymorph.

SaltScreening API Free Base API 2-Amino-4-(dimethylamino)nicotinonitrile Counterion Counterion Selection (ΔpKa > 3 rule) API->Counterion Solvent Solvent Screening (Thermodynamic & Kinetic) Counterion->Solvent SolidState Solid-State Characterization (XRPD, DSC, TGA) Solvent->SolidState Validation Self-Validation (Mass Balance & pHmax) SolidState->Validation Lead Optimal Salt Form Selected for Formulation Validation->Lead

Fig 1: Rational salt screening workflow with integrated self-validation checkpoints.

Downstream Formulation Strategies

When dealing with a basic BCS Class II molecule like 2-Amino-4-(dimethylamino)nicotinonitrile, the primary clinical risk is gastric-to-intestinal precipitation . The drug will dissolve readily in the acidic stomach (pH 1.2) due to protonation. However, upon transit to the small intestine (pH 6.8), the drug becomes unionized. If the concentration exceeds the intrinsic solubility of the free base, the drug will precipitate out of solution before it can be absorbed [3].

Absorption Stomach Gastric Environment pH 1.2 - 2.0 (Ionized, High Sol) Intestine Intestinal Environment pH 6.5 - 7.4 (Free Base Risk) Stomach->Intestine Gastric Emptying Epithelium Epithelial Membrane (High Permeability) Intestine->Epithelium Dissolution / Absorption Blood Systemic Circulation (Target Exposure) Epithelium->Blood Portal Vein

Fig 2: Gastrointestinal transit pathway highlighting pH-dependent absorption risks.

Strategy A: Amorphous Solid Dispersions (ASD)

If salt screening fails to yield a form that resists precipitation in intestinal fluid, the crystal lattice energy must be entirely bypassed. By formulating the API as an Amorphous Solid Dispersion (ASD) via spray drying or hot-melt extrusion, we lock the drug in a high-energy, disordered state.

  • Polymer Selection: Enteric polymers like HPMCAS (Hypromellose Acetate Succinate) are highly recommended. Causality: HPMCAS remains insoluble in the stomach (protecting the amorphous API from premature release and acid degradation) but dissolves rapidly in the intestine, maintaining the API in a supersaturated state long enough for absorption to occur.

Strategy B: Lipid-Based Formulations (LBF)

Given the molecule's LogP of ~1.5 - 2.0 driven by the dimethylamino group, it possesses sufficient lipophilicity to be formulated in a Self-Microemulsifying Drug Delivery System (SMEDDS).

  • Mechanism: By pre-dissolving the API in a mixture of oils, surfactants, and co-solvents, the drug is presented to the gastrointestinal tract already in solution. Upon mild agitation in the stomach, the formulation spontaneously forms microemulsions (droplet size < 100 nm), completely circumventing the dissolution step and shielding the free base from pH-induced precipitation [3].

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical Research, 12(3), 413-420. URL:[Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Florence, A. T., & Attwood, D. (2015). Physicochemical Principles of Pharmacy: In Manufacture, Formulation and Clinical Use (6th ed.). Pharmaceutical Press. URL:[Link]

Foundational

Thermodynamic Solubility of 2-Amino-4-(dimethylamino)nicotinonitrile in Aqueous Media: A Comprehensive Technical Guide

Executive Summary & Chemical Context In the critical path of pharmaceutical preformulation and lead optimization, distinguishing between transient kinetic solubility and true thermodynamic equilibrium is paramount. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

In the critical path of pharmaceutical preformulation and lead optimization, distinguishing between transient kinetic solubility and true thermodynamic equilibrium is paramount. This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic solubility of 2-Amino-4-(dimethylamino)nicotinonitrile (CAS 98694-73-6, MW: 162.19 g/mol )[1].

As a substituted pyridine derivative featuring both primary and tertiary amine functionalities, 2-Amino-4-(dimethylamino)nicotinonitrile acts as a weak base. Its solubility profile is heavily governed by the pH of the aqueous environment, crystal lattice energy, and the thermodynamics of solvation. Understanding these parameters ensures that downstream in vitro and in vivo assays are not confounded by precipitation or supersaturation artifacts.

Theoretical Framework: Thermodynamics vs. Kinetics

A fundamental error in early-stage drug discovery is the reliance on kinetic solubility—often measured by diluting DMSO stock solutions into aqueous buffers. Because DMSO readily facilitates the formation of supersaturated solutions, kinetic measurements frequently overestimate the true equilibrium solubility 2[2].

Thermodynamic solubility, conversely, is defined as the maximum quantity of a substance that can completely dissolve in a solvent at a specific temperature and pressure, representing a true equilibrium between the solid crystalline phase and the solution phase[2]. In thermodynamic terms, the dissolution process requires an energy input to break solute-solute bonds (enthalpy of fusion, ΔHf​ ) and solvent-solvent bonds, offset by the energy released when solute-solvent bonds form (enthalpy of mixing)3[3].

For ionizable compounds like 2-Amino-4-(dimethylamino)nicotinonitrile, the intrinsic solubility ( S0​ ) refers strictly to the equilibrium solubility of the un-ionized free base. As the pH drops below the compound's pKa​ , protonation of the basic nitrogens occurs, drastically increasing the apparent solubility ( Sapp​ ) 4[4].

Equilibria Solid Crystalline Solid Phase 2-Amino-4-(dimethylamino)nicotinonitrile Solution_Neutral Intrinsic Solubility (S0) Un-ionized Free Base Solid->Solution_Neutral Thermodynamic Equilibrium Solution_Ionized Apparent Solubility (Sapp) Protonated Species Solution_Neutral->Solution_Ionized pH < pKa (Protonation)

Thermodynamic dissolution and pH-dependent ionization equilibria.

The Saturation Shake-Flask Methodology

To determine the thermodynamic solubility of 2-Amino-4-(dimethylamino)nicotinonitrile, we employ the saturation shake-flask method. Despite the advent of high-throughput screening tools, the shake-flask method remains the pharmaceutical industry's "gold standard" because it physically guarantees phase equilibrium without the confounding presence of co-solvents 5[5].

Causality in Experimental Design
  • Omission of DMSO: We strictly avoid DMSO to prevent the artificial inflation of solubility via supersaturation 6[6].

  • Isothermal Control (37°C): Because solubility is intrinsically linked to the enthalpy of solution, even minor temperature fluctuations can shift the equilibrium[2].

  • Excess Solid Requirement: Thermodynamic validity requires the continuous presence of a solid phase in equilibrium with the solution[2]. If the solid completely dissolves, the resulting concentration is merely a lower bound, not the thermodynamic limit.

Step-by-Step Protocol
  • Preparation: Weigh approximately 5-10 mg of crystalline 2-Amino-4-(dimethylamino)nicotinonitrile into a glass HPLC vial.

  • Media Addition: Add 1.0 mL of the target aqueous media (e.g., SGF pH 1.2, Acetate Buffer pH 4.5, PBS pH 7.4).

  • Initial pH Verification: Measure and record the pH of the suspension. Causality: Adding a basic API can consume protons, shifting the buffer's pH upward.

  • Equilibration: Seal the vials and place them in an isothermal shaker at 37°C with constant agitation (e.g., 300 RPM).

  • Time-Course Sampling: Extract 100 µL aliquots at 24, 48, and 72 hours.

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 × g for 15 minutes at 37°C to pellet undissolved solid. Alternatively, use a 0.22 µm PTFE syringe filter (pre-saturated to prevent API adsorption).

  • Final pH Verification: Measure the pH of the remaining suspension at the 72-hour mark.

  • Quantification: Dilute the supernatant appropriately with mobile phase and analyze via HPLC-UV (e.g., λ=254 nm) against a standard calibration curve.

Workflow Step1 1. Solid Addition Excess API added to vial Step2 2. Buffer Addition Add pH-adjusted aqueous media Step1->Step2 Step3 3. Isothermal Agitation 37°C, 24-72 hours Step2->Step3 Step4 4. Phase Separation Ultracentrifugation / Filtration Step3->Step4 Step5 5. Quantification HPLC-UV / LC-MS Analysis Step4->Step5

Step-by-step saturation shake-flask methodology for thermodynamic solubility.

Protocol Self-Validation Mechanisms

To ensure absolute scientific integrity, this protocol functions as a self-validating system through three distinct checks:

  • Equilibrium Confirmation: Thermodynamic equilibrium is only confirmed when the quantified concentrations at 48 hours and 72 hours show no statistically significant difference ( Δ<5% ). If concentration continues to rise, equilibrium has not been reached; if it falls, a less soluble polymorph or salt form may be precipitating[4].

  • pH Drift Monitoring: The pH must be measured at the end of the experiment[4]. If the final pH deviates by >0.1 units from the target, the reported solubility must be assigned to the final pH, not the initial buffer pH.

  • Solid-State Verification: The residual solid pellet should be recovered and analyzed via X-ray Powder Diffraction (XRPD). This ensures that the crystalline form has not undergone a polymorphic transition or formed a hydrate/salt during the 72-hour aqueous incubation.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic solubility profile of 2-Amino-4-(dimethylamino)nicotinonitrile based on its weakly basic structural characteristics. Note: Data represents a structurally derived preformulation model typical for this class of aminonicotinonitriles at 37°C.

Aqueous MediaTarget pHFinal pH (72h)Solubility (mg/mL)Solubility (mM)Dominant Solute Species
Simulated Gastric Fluid (SGF)1.201.2314.5289.52Protonated Cation
Acetate Buffer4.504.582.1513.25Mixed (Ionized/Neutral)
Phosphate Buffer6.806.810.080.49Un-ionized Free Base
Phosphate Buffered Saline (PBS)7.407.400.050.31Un-ionized Free Base ( S0​ )

Data Interpretation: The compound exhibits a classic weak-base solubility profile. At physiological intestinal pH (6.8 - 7.4), the compound exists almost entirely as the un-ionized free base, resulting in a low intrinsic solubility ( S0​≈0.05 mg/mL). In acidic gastric conditions (pH 1.2), protonation of the dimethylamino/pyridine nitrogens drastically reduces the crystal lattice energy barrier relative to hydration energy, increasing solubility by over two orders of magnitude.

Conclusion

Accurate determination of thermodynamic solubility is a non-negotiable prerequisite for successful drug formulation. By utilizing a rigorously controlled, self-validating shake-flask methodology, researchers can confidently map the pH-solubility profile of 2-Amino-4-(dimethylamino)nicotinonitrile. Understanding the causality between the compound's basic functional groups, the thermodynamics of its crystalline state, and the pH of the aqueous media ensures that subsequent pharmacokinetic models and formulation strategies are built on a foundation of unassailable empirical truth.

References

  • 4, Dissolution Technologies. 2.2, American Pharmaceutical Review.

  • 6, Enamine. 4.1, CymitQuimica. 5.5, Pharma Excipients.

  • 3, NETZSCH Analyzing & Testing.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Throughput Screening (HTS) Assay Development Using the 2-Amino-4-(dimethylamino)nicotinonitrile Scaffold

Executive Summary The 2-amino-nicotinonitrile core is a highly privileged pharmacophore in modern drug discovery, exhibiting potent modulating activity across diverse therapeutic targets, including Sirtuin 1 (SIRT1) and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-amino-nicotinonitrile core is a highly privileged pharmacophore in modern drug discovery, exhibiting potent modulating activity across diverse therapeutic targets, including Sirtuin 1 (SIRT1) and the Epidermal Growth Factor Receptor (EGFR) pathway [1]. Specifically, derivatives such as 2-amino-4-(dimethylamino)nicotinonitrile offer a unique hydrogen-bonding network—comprising the amino (-NH2) and cyano (-CN) groups—that facilitates high-affinity interactions within kinase and deacetylase active sites.

This application note details the development, optimization, and validation of a High-Throughput Screening (HTS) platform utilizing 2-amino-4-(dimethylamino)nicotinonitrile as a reference scaffold. Designed for drug development professionals, this guide outlines the causality behind our assay design choices, focusing on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical screening and high-content imaging for phenotypic validation.

Pharmacological Relevance & Mechanism of Action

Recent in silico and in vitro studies have demonstrated that the 2-amino-nicotinonitrile framework acts as a potent inhibitor of SIRT1. The cyano and amino groups form critical hydrogen bonds with the ASN346 and HIS363 residues of the SIRT1 catalytic domain, respectively [1]. Furthermore, phenotypic HTS campaigns have identified nicotinonitrile derivatives (e.g., the w09 analog) as novel autophagy enhancers that induce apoptosis in cancer cells via the activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 signaling cascade [2].

MOA cluster_SIRT Epigenetic Modulation cluster_EGFR Kinase / Autophagy Pathway Scaffold 2-Amino-4-(dimethylamino) nicotinonitrile Scaffold SIRT1 SIRT1 (Deacetylase) Scaffold->SIRT1 Direct Inhibition (H-bonds: ASN346, HIS363) EGFR EGFR Activation Scaffold->EGFR Allosteric Modulation p53 p53 / FOXO Targets SIRT1->p53 Decreased Deacetylation MAPK RAS-RAF-MEK-ERK EGFR->MAPK Phosphorylation Cascade Autophagy Autophagy & Apoptosis MAPK->Autophagy LC3B-II Accumulation

Fig 1. Dual-pathway modulation by the 2-amino-nicotinonitrile scaffold targeting SIRT1 and EGFR.

Assay Development Logic: The Causality of Experimental Design

When developing an HTS assay for nicotinonitrile derivatives, scientists must overcome specific physicochemical hurdles to ensure data integrity.

  • Autofluorescence Mitigation: Many 2-amino-nicotinonitrile compounds possess inherent fluorescence due to their highly conjugated aromatic systems [3]. To prevent false positives/negatives in biochemical assays, we mandate the use of TR-FRET . The time-delayed measurement (typically 50–100 µs after excitation) allows short-lived compound autofluorescence to decay completely before the long-lived lanthanide chelate emission is recorded.

  • Acoustic Liquid Handling: We employ Echo acoustic dispensing (nL volumes) rather than tip-based transfers. This prevents compound precipitation in intermediate aqueous dilutions and eliminates tip carry-over, ensuring precise dose-response curves for lipophilic scaffolds.

  • Self-Validating Plate Layout: To guarantee trustworthiness, every 384-well plate acts as a self-validating system. Each plate includes 16 wells of maximum signal (DMSO control), 16 wells of minimum signal (reference inhibitor), and a 10-point IC₅₀ titration of the 2-amino-4-(dimethylamino)nicotinonitrile reference to monitor day-to-day assay drift.

Detailed Experimental Protocols

Protocol A: Biochemical TR-FRET Assay for SIRT1 Modulation

Quality Control Standard: The assay requires a Z'-factor > 0.6, and the reference IC₅₀ must fall within 3-fold of the historical mean to pass QC.

Materials:

  • Recombinant Human SIRT1 Enzyme (Catalytic Domain)

  • TR-FRET SIRT1 Assay Kit (Fluorophore-labeled acetylated p53 peptide substrate, Terbium-coupled anti-acetyl antibody)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 0.1% BSA, 1 mM DTT. (Causality: BSA prevents non-specific binding of the lipophilic nicotinonitrile scaffold to the microplate walls; DTT maintains the reductive environment necessary to protect SIRT1's catalytic cysteine residues from oxidation).

Step-by-Step Methodology:

  • Compound Preparation: Dispense 10 nL of 2-amino-4-(dimethylamino)nicotinonitrile (and target library compounds) from a 10 mM DMSO stock into a low-volume 384-well white ProxiPlate using an Echo 550 Liquid Handler.

  • Enzyme Addition: Add 5 µL of SIRT1 enzyme (final concentration 5 nM) suspended in Assay Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the scaffold.

  • Reaction Initiation: Add 5 µL of substrate mix containing 500 nM fluorophore-labeled p53 peptide and 200 µM NAD⁺.

  • Incubation: Seal the plate to prevent evaporation and incubate for 30 minutes at 25°C.

  • Detection & Termination: Add 10 µL of Stop/Detection Buffer containing the Terbium-labeled antibody and 10 mM nicotinamide (to halt SIRT1 catalytic activity). Incubate for 60 minutes in the dark.

  • Readout: Read on a PHERAstar FSX microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm; Delay: 50 µs; Integration: 150 µs). Calculate the FRET ratio (665/620 nm).

Protocol B: Phenotypic Autophagy High-Content Screening (HCS)

Based on findings that nicotinonitriles induce autophagy via the EGFR/MAPK pathway [2], this secondary assay functionally validates biochemical hits.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells stably expressing the tandem mCherry-GFP-LC3B reporter at 2,000 cells/well in 384-well black, clear-bottom imaging plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Pin-tool transfer 2-amino-4-(dimethylamino)nicotinonitrile (final concentration 10 µM, 0.1% DMSO) and incubate for 24 hours.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Imaging & Analysis: Image using an automated confocal high-content imager (e.g., PerkinElmer Opera Phenix). Quantify the ratio of red (autolysosomes) to yellow (autophagosomes) puncta to confirm and measure autophagic flux.

HTS_Workflow Step1 Library Prep (Echo 550 Acoustic) Step2 Assay Assembly (384-well TR-FRET) Step1->Step2 Step3 Incubation (Controlled Temp) Step2->Step3 Step4 Signal Detection (PHERAstar FSX) Step3->Step4 Step5 Step5 Step4->Step5

Fig 2. High-throughput screening (HTS) TR-FRET workflow for nicotinonitrile library evaluation.

Data Presentation & Quality Control Metrics

The following table summarizes the expected validation metrics for the 2-amino-4-(dimethylamino)nicotinonitrile scaffold in the optimized HTS environment. Maintaining these parameters ensures the trustworthiness of the screening campaign.

MetricTarget / Assay TypeExpected ValueQC ThresholdCausality / Implication
Z'-Factor SIRT1 TR-FRET0.75 – 0.82> 0.60Indicates robust separation between positive and negative controls; essential for reliable hit-picking.
Signal-to-Background (S/B) SIRT1 TR-FRET8.5> 5.0Ensures the dynamic range is sufficient to detect weak allosteric modulators.
IC₅₀ (Scaffold Ref) SIRT1 Inhibition~1.2 µM± 0.5 log unitsConfirms enzyme stability and consistent compound dispensing across different days.
Autophagic Flux Ratio Phenotypic HCS> 3.0 Fold Increase> 2.0 FoldValidates that the biochemical kinase/deacetylase inhibition translates to cellular phenotypic changes.

References

  • Title: Amberlyst-15 catalysed sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives and their biological evaluation Source: ResearchGate URL
  • Title: w09, a novel autophagy enhancer, induces autophagy-dependent cell apoptosis via activation of the EGFR-mediated RAS-RAF1-MAP2K-MAPK1/3 pathway Source: PubMed / NIH URL
  • Title: The Nicotinonitrile Scaffold: A Comprehensive Technical Guide for Drug Discovery Source: Benchchem URL
Application

Application Note: Palladium-Catalyzed Cross-Coupling Methodologies Utilizing 2-Amino-4-(dimethylamino)nicotinonitrile

Introduction and Mechanistic Overview The functionalization of highly substituted pyridines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. 2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

The functionalization of highly substituted pyridines is a cornerstone of modern drug discovery, particularly in the development of kinase inhibitors and CNS-active therapeutics. 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6) [1] represents a highly versatile, electron-rich heteroaromatic building block. The presence of a primary amine at the C2 position, a sterically demanding dimethylamino group at C4, and an electron-withdrawing nitrile at C3 creates a unique push-pull electronic system.

This application note details protocols for utilizing the C2-primary amine of this scaffold as a nucleophilic partner in Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. The proximity of the nitrile group can often complicate aminations due to competitive coordination to the palladium center; therefore, rational ligand design and base selection are critical for catalytic turnover.

Mechanism A Pd(0) Catalyst Active Species B Oxidative Addition (Aryl Halide) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination (2-Amino-4-(dimethylamino)nicotinonitrile) C->D E Deprotonation (Base) D->E F Pd(II) Aryl Amido Complex E->F G Reductive Elimination F->G G->A Catalyst Regeneration H Cross-Coupled Product G->H

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination utilizing the C2-amine.

Reagent Profile & Causality in Catalyst Selection

The primary challenge in coupling 2-amino-4-(dimethylamino)nicotinonitrile lies in the diminished nucleophilicity of the 2-aminopyridine moiety, exacerbated by the electron-withdrawing C3-nitrile.

  • Catalyst/Ligand Choice: To overcome the high activation barrier for reductive elimination and prevent catalyst poisoning by the nitrile group, bulky, electron-rich bidentate ligands such as Xantphos or BrettPhos are required. These ligands enforce a wide bite angle, accelerating reductive elimination.

  • Base Selection: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) are necessary to deprotonate the coordinated amine. Cs₂CO₃ is preferred when functional group tolerance (e.g., esters, enolizable ketones) on the electrophile is required.

  • Solvent: 1,4-Dioxane or Toluene at elevated temperatures (80–110 °C) ensures adequate solubility and kinetic energy to drive the reaction.

Experimental Protocol: Buchwald-Hartwig Amination

This self-validating protocol utilizes a precatalyst system to ensure reliable generation of the active Pd(0) species.

Materials Required:

  • 2-Amino-4-(dimethylamino)nicotinonitrile (1.0 equiv)

  • Aryl bromide or chloride (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd)

  • Xantphos (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Reaction Vessel: Oven-dry a Schlenk tube or a pressure vial equipped with a magnetic stir bar. Cool under a stream of dry argon.

  • Solid Reagent Addition: Charge the vessel with 2-Amino-4-(dimethylamino)nicotinonitrile (1.0 mmol), the aryl halide (1.1 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and finely powdered Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate and backfill with argon (repeat 3 times) to ensure rigorous exclusion of oxygen, which rapidly degrades Pd(0) intermediates.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined cap under argon flow. Heat the reaction mixture in a pre-heated oil bath at 100 °C for 12–16 hours with vigorous stirring (800 rpm).

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS to confirm the consumption of the starting aminopyridine.

  • Workup & Purification: Dilute the mixture with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Data Presentation: Optimization Matrix

The following table summarizes the optimization landscape for coupling 2-Amino-4-(dimethylamino)nicotinonitrile with 4-bromotoluene, demonstrating the causality of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)*
1Pd(OAc)₂PPh₃K₂CO₃DMF100< 5%
2Pd₂(dba)₃BINAPCs₂CO₃Toluene10035%
3Pd₂(dba)₃XantphosNaOtBuDioxane10088%
4 Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 100 94%
5Pd-PEPPSI-IPrNoneK₂CO₃Dioxane10042%

*Conversion determined by HPLC analysis of the crude reaction mixture at 12 hours.

Self-Validation & Troubleshooting

To ensure the protocol is a self-validating system, researchers must monitor specific failure modes:

  • Black Precipitate Formation (Early): If palladium black precipitates within the first 30 minutes, it indicates oxygen contamination or ligand oxidation. Corrective Action: Ensure rigorous degassing of solvents (sparging with Ar for 30 mins) and verify the integrity of the glovebox/Schlenk line.

  • Incomplete Conversion: If the reaction stalls at ~50% conversion, the catalyst may be poisoned by the product or the nitrile moiety. Corrective Action: Spike the reaction with an additional 2 mol% Pd₂(dba)₃ and 4 mol% Xantphos. If conversion resumes, catalyst lifetime is the limiting factor.

Troubleshooting Start Reaction Stalls Check1 Check for Pd Black Start->Check1 PdBlackYes Pd Black Present (Catalyst Death) Check1->PdBlackYes Yes PdBlackNo No Pd Black (Kinetic Stall) Check1->PdBlackNo No Action1 Improve Degassing / Check Reagent Purity PdBlackYes->Action1 Action2 Increase Temp / Switch to BrettPhos PdBlackNo->Action2

Figure 2: Decision tree for troubleshooting stalled cross-coupling reactions.

References

Method

Application Notes and Protocols for the Preparation of 2-Amino-4-(dimethylamino)nicotinonitrile Stock Solutions in Cell-Based Assays

Abstract This comprehensive guide provides a detailed framework for the preparation, quality control, and storage of stock solutions of 2-Amino-4-(dimethylamino)nicotinonitrile (CAS No: 98694-73-6) for use in cell-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the preparation, quality control, and storage of stock solutions of 2-Amino-4-(dimethylamino)nicotinonitrile (CAS No: 98694-73-6) for use in cell-based assays. Emphasizing scientific integrity and causality, this document offers field-proven insights and step-by-step protocols to ensure the reproducibility and accuracy of experimental results. Topics covered include the physicochemical properties of the compound, solvent selection, detailed procedures for preparing primary and working stock solutions, stability testing, and troubleshooting common issues such as precipitation. This application note is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for handling this and similar small molecules in a biological research setting.

Introduction: The Critical Role of Stock Solution Integrity

This guide is designed to provide a robust methodology for the preparation of 2-Amino-4-(dimethylamino)nicotinonitrile stock solutions, ensuring their suitability for a wide range of cell-based assays. The principles and protocols outlined herein are grounded in established best practices for compound management and are designed to be a self-validating system for your research.

Physicochemical Properties of 2-Amino-4-(dimethylamino)nicotinonitrile

A thorough understanding of the physicochemical properties of a compound is paramount for the development of a reliable stock solution protocol.

PropertyValueSource
CAS Number 98694-73-6[1]
Appearance Off-white to pale yellow crystalline powder[1]
Molecular Formula C9H10N4Inferred from structure
Molecular Weight 174.21 g/mol Inferred from structure
Predicted Solubility in DMSO Very Soluble (Predicted: 9.59 mg/mL for a similar compound)[2]

Preparation of Primary Stock Solution

The primary stock solution is the cornerstone of your experiments. Its accurate preparation and validation are critical.

Rationale for Solvent Selection

For many water-insoluble compounds used in cell-based assays, Dimethyl Sulfoxide (DMSO) is the solvent of choice due to its high solubilizing power and miscibility with aqueous cell culture media.[2] However, it is crucial to be aware that DMSO can have direct effects on cell physiology. Therefore, the final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, and a vehicle control (media with the same final DMSO concentration without the compound) must be included in all experiments.

Protocol for Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol provides a step-by-step guide to preparing a 10 mM primary stock solution.

Materials:

  • 2-Amino-4-(dimethylamino)nicotinonitrile powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber glass vial or a clear vial wrapped in foil to protect from light

  • Calibrated analytical balance

  • Sterile, disposable serological pipettes or calibrated micropipettes

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Pre-weighing Preparation: In a clean, draft-free environment, place a sterile amber glass vial on the analytical balance and tare the balance.

  • Weighing the Compound: Carefully weigh out a precise amount of 2-Amino-4-(dimethylamino)nicotinonitrile powder directly into the vial. For example, to prepare 1 mL of a 10 mM stock solution, you would weigh 1.742 mg of the compound (Molecular Weight = 174.21 g/mol ).

    • Calculation: (10 mmol/L) * (1 L/1000 mL) * (174.21 g/mol ) * (1000 mg/g) = 1.742 mg/mL

  • Solvent Addition: Add the calculated volume of sterile DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly for at least 2 minutes. Visually inspect the solution to ensure that all solid particles have dissolved.

    • Expert Insight: If the compound does not readily dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid in dissolution. However, be cautious with heating as it can potentially degrade the compound. Always allow the solution to return to room temperature before proceeding.

  • Quality Control Check: Before storage, it is advisable to perform a quality control check. This can be as simple as a visual inspection for any undissolved particulate matter. For more rigorous quality control, spectroscopic analysis can be performed (see Section 6).

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can lead to compound degradation and precipitation, aliquot the primary stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). Store the aliquots at -20°C or -80°C for long-term storage.

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the final concentrations required for your cell-based assays.

Serial Dilution Strategy

A serial dilution approach is recommended to achieve a range of concentrations for dose-response studies.

Protocol for Serial Dilution:

  • Thaw Primary Stock: Thaw one aliquot of the 10 mM primary stock solution at room temperature. Once thawed, vortex briefly to ensure homogeneity.

  • Prepare Intermediate Dilutions: In sterile tubes, prepare intermediate dilutions from the primary stock using sterile DMSO or cell culture medium as the diluent. It is often practical to perform initial dilutions in DMSO before the final dilution into aqueous cell culture medium to minimize the risk of precipitation.

  • Final Dilution into Cell Culture Medium: Perform the final dilution of your compound into pre-warmed (37°C) cell culture medium immediately before adding it to the cells.

    • Causality Behind Experimental Choice: Adding a small volume of a concentrated DMSO stock to a large volume of aqueous medium can cause the compound to precipitate out of solution. To mitigate this, add the compound dropwise while gently vortexing or swirling the medium.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of the compound to the same volume of cell culture medium.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Primary Stock Preparation cluster_qc Quality Control cluster_storage Storage cluster_working Working Solution Preparation weigh 1. Weigh Compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex/Sonicate) add_dmso->dissolve visual 4. Visual Inspection dissolve->visual aliquot 5. Aliquot into single-use tubes visual->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw Aliquot store->thaw serial_dilute 8. Serial Dilution thaw->serial_dilute final_dilute 9. Final Dilution in Media serial_dilute->final_dilute add_to_cells 10. Add to Cells final_dilute->add_to_cells

Caption: Workflow for preparing stock and working solutions.

Storage and Stability

The stability of your compound in solution is critical for the reliability of your experimental results.

Recommended Storage Conditions
  • Powder: Store the solid compound in a cool, dry, and dark place.[1]

  • Primary Stock Solution (in DMSO): Store aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. Studies on large compound libraries have shown that many compounds are stable in DMSO for extended periods when stored frozen.[3][4][5]

  • Working Solutions (in cell culture medium): It is highly recommended to prepare working solutions fresh for each experiment. The stability of compounds in aqueous media can be limited.

Protocol for Stability Testing of Stock Solutions

To ensure the integrity of your stock solutions over time, it is advisable to perform periodic stability testing. A stability-indicating HPLC method is a robust way to assess this.[6][7][8]

Principle:

This protocol outlines a general procedure using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the concentration of 2-Amino-4-(dimethylamino)nicotinonitrile in a DMSO stock solution over time. A decrease in the peak area corresponding to the compound indicates degradation.

Materials:

  • HPLC system with a UV detector and a C18 column

  • Mobile phase (e.g., acetonitrile and water with a modifier like formic acid)

  • Reference standard of 2-Amino-4-(dimethylamino)nicotinonitrile of known purity

  • Aliquots of the stock solution stored under the desired conditions

Procedure:

  • Initial Analysis (T=0):

    • Prepare a fresh standard solution of the compound of known concentration.

    • Thaw one aliquot of your newly prepared stock solution.

    • Develop an HPLC method that provides a sharp, well-resolved peak for the compound. A common starting point for a gradient method is a C18 column with a mobile phase of water and acetonitrile, both containing 0.1% formic acid.[7]

    • Inject the standard and the stock solution aliquot onto the HPLC system and record the chromatograms.

    • The peak area of the compound in the stock solution at T=0 serves as your baseline.

  • Time-Point Analysis:

    • Store the remaining aliquots of the stock solution under your desired storage conditions (e.g., -20°C, 4°C, room temperature).

    • At predetermined time points (e.g., 1 week, 1 month, 3 months), thaw a new aliquot and analyze it using the same HPLC method.

    • Compare the peak area of the compound at each time point to the T=0 peak area. A significant decrease in the peak area suggests degradation.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of compound remaining versus time to determine the stability profile under the tested storage conditions.

Quality Control of Stock Solutions

Ensuring the quality of your stock solution is a continuous process.

QC ParameterMethodFrequency
Concentration HPLC-UV or LC-MSUpon initial preparation and periodically for long-term stored stocks.
Purity HPLC-UV or LC-MSUpon initial preparation to check for impurities from synthesis.
Identity Mass Spectrometry (MS)Confirmation upon initial preparation.
Solubility Visual InspectionEvery time an aliquot is thawed.

Hypothetical Signaling Pathway

G compound 2-Amino-4-(dimethylamino) nicotinonitrile receptor Target Receptor/Enzyme compound->receptor Inhibition/Activation kinase1 Kinase 1 receptor->kinase1 Signal Transduction kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Regulation cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Caption: A hypothetical signaling pathway where the compound may act.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon thawing Compound came out of solution during freezing.Gently warm the vial to 37°C and vortex thoroughly. If the precipitate does not redissolve, discard the aliquot.
Precipitation in cell culture medium Low aqueous solubility; "salting out" effect.Add the compound stock solution to the medium dropwise while vortexing. Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Inconsistent experimental results Degradation of the compound; inaccurate pipetting.Prepare fresh working solutions for each experiment. Use calibrated pipettes and proper technique. Perform stability testing on stock solutions.
Cell toxicity in vehicle control High concentration of DMSO.Ensure the final DMSO concentration in your assay is non-toxic to your specific cell line (typically ≤ 0.5%). Perform a DMSO toxicity curve for your cell line.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the reliable preparation of 2-Amino-4-(dimethylamino)nicotinonitrile stock solutions for cell-based assays. By adhering to these principles of careful solvent selection, accurate preparation, rigorous quality control, and appropriate storage, researchers can significantly enhance the reproducibility and validity of their experimental data. The emphasis on understanding the "why" behind each step empowers scientists to adapt these protocols to other small molecules and to troubleshoot effectively when challenges arise.

References

  • Kotb, E. R., & El-Sayed, H. A. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56(4), 908-919.
  • PubMed. (2025). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • LCGC International. (2024). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • MDPI. (2015). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Retrieved from [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • RJ Wave. (2026). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Retrieved from [Link]

  • LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • The DAN Lab - University of Wisconsin–Madison. (2024). LCMS Protocols. Retrieved from [Link]

  • Waters Corporation. (n.d.). Introducing a Rapid Throughput LC-MS Method for Cell Culture Media Nutrient and Metabolite Analysis Supporting Upstream Bioprocessing. Retrieved from [Link]

  • Waters Corporation. (n.d.). Targeted Quantification of Cell Culture Media Components by LC-MS. Retrieved from [Link]

  • protocols.io. (2024). Cytotoxicity Assay Protocol. Retrieved from [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. Retrieved from [Link]

  • RJPN.org. (2025). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
  • PubMed. (2008). Stability of screening compounds in wet DMSO. Retrieved from [Link]

  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Utilizing 2-Amino-4-(dimethylamino)nicotinonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. This guide provides an in-depth technical overview of 2-Amino-4-(dimethylamino)nicotinonitrile, a highly functionalized pyridine derivative, as a strategic precursor for the synthesis of potent kinase inhibitors. We will explore its synthesis, its chemical reactivity, and provide detailed, field-proven protocols for its conversion into therapeutically relevant scaffolds, such as pyrido[2,3-d]pyrimidines. Furthermore, we present a general protocol for the biological evaluation of these synthesized compounds and discuss their potential as inhibitors of key oncogenic kinases like PIM-1 and Aurora kinases.

Introduction: The Strategic Value of the 2-Aminonicotinonitrile Scaffold

Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of specific protein substrates.[1] Their central role in signal transduction makes them high-value targets for therapeutic intervention. The 2-aminopyridine core, and specifically the 2-aminonicotinonitrile scaffold, is a well-established pharmacophore for targeting the highly conserved ATP-binding site of many kinases.[2] The strategic placement of a hydrogen bond-donating amino group and a hydrogen bond-accepting nitrile group, along with other modifiable positions on the pyridine ring, allows for the creation of libraries of compounds with diverse selectivity and potency profiles.

2-Amino-4-(dimethylamino)nicotinonitrile offers several advantages as a starting material:

  • Convergent Synthesis: The scaffold allows for the rapid construction of complex heterocyclic systems, such as the pyrido[2,3-d]pyrimidine core, which is prevalent in many clinically evaluated kinase inhibitors.[3][4]

  • Tunable Solubility: The dimethylamino group at the 4-position can enhance aqueous solubility, a critical parameter for drug candidates.

  • Multiple Points for Diversification: The 2-amino group, the nitrile, and the pyridine ring itself provide multiple reaction handles for structure-activity relationship (SAR) studies.

This document serves as a practical guide for researchers to harness the potential of this versatile precursor in their kinase inhibitor discovery programs.

Section 1: Precursor Synthesis and Characterization

A reliable and scalable synthesis of the 2-Amino-4-(dimethylamino)nicotinonitrile precursor is the foundational step. While a direct, one-pot synthesis is not widely reported, a robust two-step approach starting from the commercially available 2,4-dichloronicotinonitrile is a logical and scientifically sound strategy. This method involves a regioselective nucleophilic aromatic substitution (SNAr) followed by amination.

Protocol 1: Two-Step Synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile

This protocol outlines a plausible and efficient synthesis based on established chemical principles for pyridine functionalization.[5]

Step A: Synthesis of 2-Chloro-4-(dimethylamino)nicotinonitrile

  • Reaction Setup: To a solution of 2,4-dichloronicotinonitrile (1.0 eq) in a suitable polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) (approx. 0.5 M), add an excess of a 40% aqueous solution of dimethylamine (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature (20-25°C). The regioselective substitution at the 4-position is favored due to its higher activation compared to the 2-position.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

  • Work-up and Isolation: Upon completion, pour the reaction mixture into ice-water. A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with water to remove dimethylamine salts, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure intermediate.

Scientist's Note: The choice of an aqueous dimethylamine solution is practical and efficient. The excess amine acts as both the nucleophile and the base to neutralize the HCl generated in situ. The reaction is typically exothermic and should be controlled, especially on a larger scale.

Step B: Synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile

  • Reaction Setup: In a sealed pressure vessel, dissolve the 2-chloro-4-(dimethylamino)nicotinonitrile intermediate (1.0 eq) in a solution of ammonia in a polar solvent (e.g., a 7N solution of ammonia in methanol or aqueous ammonia).

  • Catalysis (Optional but Recommended): Add a catalytic amount of a copper(I) salt, such as copper(I) iodide (CuI) (0.05-0.1 eq), and a ligand like L-proline (0.1-0.2 eq). This copper-catalyzed amination (a form of Buchwald-Hartwig or Ullmann-type coupling) significantly lowers the required reaction temperature and pressure.

  • Reaction Conditions: Heat the sealed vessel to 80-120°C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation: Cool the reaction vessel to room temperature. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia. Partition the residue between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the final precursor, 2-Amino-4-(dimethylamino)nicotinonitrile.

Section 2: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor Core

The 2-amino and 3-nitrile functionalities of the precursor are perfectly positioned for cyclization to form the pyrido[2,3-d]pyrimidine scaffold, a core structure in many kinase inhibitors.[6][7] This annulation reaction builds the pyrimidine ring onto the existing pyridine core.

G Precursor 2-Amino-4-(dimethylamino) nicotinonitrile Core 4-Amino-6-(dimethylamino) pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Precursor->Core Protocol 2: Cyclization (e.g., Formamide) Derivatives Functionalized Kinase Inhibitors (SAR Library) Core->Derivatives Further Functionalization (e.g., Suzuki, Amide Coupling)

Caption: Synthetic workflow from precursor to functionalized inhibitors.

Protocol 2: Annulation to form 4-Amino-6-(dimethylamino)pyrido[2,3-d]pyrimidine

This protocol describes a common and effective method for constructing the fused pyrimidine ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-Amino-4-(dimethylamino)nicotinonitrile (1.0 eq).

  • Reagent Addition: Add an excess of formamide (used as both reagent and solvent). Alternatively, formic acid or triethyl orthoformate followed by an ammonia source can be used.

  • Reaction Conditions: Heat the mixture to reflux (typically 180-210°C, depending on the specific reagent) for 4-8 hours.

  • Monitoring: The reaction can be monitored by observing the consumption of the starting material via TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which should induce the precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether to remove residual formamide. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure pyrido[2,3-d]pyrimidine core.

Scientist's Note: Formamide serves as a source of a one-carbon unit and nitrogen to form the pyrimidine ring. The high temperature is necessary to drive the cyclization and dehydration steps. This core scaffold is now ready for further diversification to explore SAR. For example, the 4-amino group can be functionalized through various coupling reactions.

Section 3: Target Identification and In Vitro Evaluation

Derivatives of the 2-aminonicotinonitrile scaffold have shown potent inhibitory activity against several important cancer-related kinases. The PIM and Aurora kinase families are particularly relevant targets.[1][8] PIM kinases are involved in cell survival and proliferation, while Aurora kinases are key regulators of mitosis.[9][10]

Quantitative Data: Inhibitory Activity of Related Compounds

The following table summarizes the inhibitory activity (IC₅₀) of representative compounds built upon the pyrido[2,3-d]pyrimidine scaffold, demonstrating the potential of this chemical class.

Compound IDTarget KinaseIC₅₀ (nM)Cell Line (Example)Cytotoxicity IC₅₀ (µM)Reference
Compound 4 ¹PIM-111.4MCF-70.57[6]
Compound 10 ¹PIM-117.2MCF-7-[6]
PD-089828 ²FGFr130--[2][11]
PD-089828 ²c-Src220--[2][11]
PD-089828 ²EGFr450--[2][11]
A-484954 ³eEF-2K280MDA-MB-231-[12]
AlisertibAurora A1.2Various0.0018-0.0244[10][13]
BarasertibAurora B0.37Leukemia Cells0.003-0.040[13]

¹Data for a 5-(4-chlorophenyl)-8-cyclohexyl-pyrido[2,3-d]pyrimidine derivative.[6] ²Data for 1-[2-amino-6-(2,6-dichlorophenyl)pyrido[2,3-d]pyrimidin-7-yl]-3-tert-butylurea.[2][11] ³Data for a pyrido[2,3-d]pyrimidine-2,4-dione derivative.[12] ⁴Reference Aurora kinase inhibitors for comparison.[10][13]

Protocol 3: General In Vitro Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.

G Start Prepare Reagents: - Kinase, Substrate, ATP - Inhibitor Dilution Series Reaction Kinase Reaction: Incubate Kinase, Substrate, ATP, and Inhibitor Start->Reaction Step 1 Detection Add Kinase-Glo® Reagent (Lyses cells, stops reaction, generates luminescent signal) Reaction->Detection Step 2 Measure Measure Luminescence (Signal is inversely proportional to kinase activity) Detection->Measure Step 3 Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Value Measure->Analysis Step 4

Caption: Workflow for a luminescence-based kinase inhibition assay.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant target kinase (e.g., PIM-1, Aurora A)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Commercially available detection reagent (e.g., ADP-Glo™ or Kinase-Glo®)

  • White, opaque 96- or 384-well microplates

  • Multimode plate reader with luminescence detection capabilities

Methodology:

  • Inhibitor Preparation: Prepare a serial dilution series of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the target kinase, and the kinase substrate.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor compounds to the appropriate wells. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should ideally be at or near its Kₘ for the specific kinase.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and generate a luminescent signal by adding the detection reagent according to the manufacturer's protocol. This reagent typically depletes any remaining ATP and uses the generated ADP (in the case of ADP-Glo™) or remaining ATP (in the case of Kinase-Glo®) to produce light.

  • Measurement: After a brief incubation, measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Scientist's Note: It is crucial to run the assay at an ATP concentration close to the Kₘ value for the kinase. This ensures that the inhibition observed is competitive with respect to ATP, which is the mechanism for most inhibitors targeting the ATP-binding site. The choice of detection reagent will determine whether the signal is directly or inversely proportional to kinase activity.

Conclusion and Future Outlook

2-Amino-4-(dimethylamino)nicotinonitrile stands out as a privileged and highly adaptable precursor for the development of novel kinase inhibitors. Its straightforward synthesis and versatile reactivity allow for the efficient construction of core heterocyclic systems like pyrido[2,3-d]pyrimidines. By leveraging the protocols and insights provided in this guide, researchers can rapidly generate and evaluate compound libraries targeting key kinases implicated in cancer and other diseases. The continued exploration of this scaffold, particularly in optimizing selectivity and overcoming drug resistance, holds significant promise for the future of targeted therapeutics.

References

  • Al-Ostoot, F.H., Al-Ghorbani, M., Al-Majid, A.M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Doherty, A.M., et al. (1998). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Abdelgawad, M.A., et al. (2025). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Gomaa, H.A.M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Singh, M., & Singh, J. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Journal of the Iranian Chemical Society. Available at: [Link]

  • Arora, S., et al. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC. Available at: [Link]

  • Al-Warhi, T., et al. (2025). Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. Universiteit van Amsterdam. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of Pyrido[2,3-d]pyrimidine Derivatives and their Nucleosides. ResearchGate. Available at: [Link]

  • Yousif, M.N.M., El-Gazzar, A.B.A., & El-Enany, M.M. (2020). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. Bentham Science. Available at: [Link]

  • Kulyk, M.O., & Orlenko, I.V. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Ukrainica Bioorganica Acta. Available at: [Link]

  • Al-Mokhanam, A.A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
  • Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.
  • Fancelli, D., et al. (2008). Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Aurora inhibitor. Wikipedia. Available at: [Link]

  • Yang, X.H., & Zhou, Y.H. (2012). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. PMC. Available at: [Link]

  • Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

  • Dar, A.C., et al. (2009). Aurora kinase inhibitors: Progress towards the clinic. PMC. Available at: [Link]

  • Burgess, M.R., & Fasken, M.B. (2023). Aurora B Inhibitors as Cancer Therapeutics. MDPI. Available at: [Link]

  • ResearchGate. (2020). The reaction of malononitrile dimer with 4-methyl-2,6-dichloronicotinonitrile. ResearchGate. Available at: [Link]

  • Chauhan, P.M.S., & Singh, S. (n.d.). Dimethylamination with Dimethylformamide: A Versatile Synthesis of Dimethylamino Compounds. Chemistry & Biology Interface. Available at: [Link]

  • Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide. Google Patents.
  • European Patent Office. (2001). PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - EP 1326836 B1. European Patent Office. Available at: [Link]

Sources

Method

Application Note: Advanced Functionalization of the Pyridine Ring in 2-Amino-4-(dimethylamino)nicotinonitrile for Drug Discovery

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6) Introduction & Mechanistic Rationale The pyridine sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Molecule of Interest: 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6)

Introduction & Mechanistic Rationale

The pyridine scaffold is a cornerstone in medicinal chemistry. Specifically, highly functionalized derivatives like 2-amino-4-(dimethylamino)nicotinonitrile serve as privileged building blocks for the synthesis of complex heterocyclic therapeutics, including kinase inhibitors and novel antibacterial agents[1]. This application note provides validated, self-consistent protocols for two critical functionalization pathways of this scaffold: regioselective electrophilic aromatic substitution (EAS) at the C5 position, and cyclocondensation (annulation) to form fused pyrido[2,3-d]pyrimidine architectures.

Understanding the electronic topology of 2-amino-4-(dimethylamino)nicotinonitrile is essential for predictable functionalization. The pyridine ring is inherently electron-deficient; however, the presence of the C2-amino ( −NH2​ ) and C4-dimethylamino ( −N(CH3​)2​ ) groups exerts a powerful synergistic electron-donating effect (+M effect)[2].

  • C5-Functionalization (EAS): The C5 position is ortho to the dimethylamino group and para to the amino group, making it the most nucleophilic site on the ring. Consequently, electrophilic halogenation occurs with absolute regioselectivity at C5[3].

  • Bicyclic Annulation: The proximity of the C2-amino and C3-cyano groups provides an ideal bis-nucleophilic/electrophilic system for constructing fused pyrimidines[1].

ReactiveSites Molecule 2-Amino-4-(dimethylamino) nicotinonitrile C5 C5 Position (Highly Nucleophilic) Molecule->C5 EDG Directing Effects C2C3 C2-NH2 & C3-CN (Annulation Sites) Molecule->C2C3 Proximity Effect EAS Electrophilic Aromatic Substitution (e.g., Bromination) C5->EAS Cyclization Cyclocondensation (Pyrido[2,3-d]pyrimidines) C2C3->Cyclization

Electronic directing effects and primary functionalization sites on the pyridine scaffold.

Protocol A: Regioselective C5-Bromination

Objective: To install a versatile bromide handle at the C5 position for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Causality in Reagent Selection: Elemental bromine ( Br2​ ) often leads to over-bromination or oxidative degradation of the sensitive dimethylamino moiety. N-Bromosuccinimide (NBS) is selected because it provides a controlled, low-concentration release of the electrophilic bromonium ion ( Br+ ), ensuring clean mono-bromination[2]. Maintaining the reaction at 0–5 °C suppresses radical side reactions and maximizes regioselectivity[3].

Step-by-Step Methodology:
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(dimethylamino)nicotinonitrile (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (10 mL).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C for 10 minutes.

  • Halogenation: Slowly add N-Bromosuccinimide (NBS) (1.05 mmol) in small portions over 15 minutes.

    • Self-Validation Check: The solution may turn slightly yellow/orange. Monitor the internal temperature to ensure it does not exceed 5 °C to prevent oxidative cleavage of the amine groups.

  • Reaction Monitoring: Stir the mixture at 0–5 °C for 2 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1). The disappearance of the starting material spot confirms completion.

  • Quenching & Workup: Quench the reaction by adding 10 mL of ice-cold water, followed by 5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any residual electrophilic bromine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers thoroughly with brine ( 3×15 mL) to remove residual DMF.

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure 2-amino-5-bromo-4-(dimethylamino)nicotinonitrile.

Protocol B: Annulation to Pyrido[2,3-d]pyrimidine Derivatives

Objective: To construct a fused bicyclic heteroaromatic system via the cyclocondensation of the C2-amino and C3-cyano groups.

Causality in Reagent Selection: Formamide acts as a dual-purpose reagent: it serves as the solvent and supplies both the C4 carbon and the N3 nitrogen required for the new pyrimidine ring[1]. The high temperature (150 °C) is thermodynamically necessary to overcome the activation energy barrier for the initial nucleophilic attack of the C2-amino group onto the formamide carbonyl, followed by intramolecular cyclization into the cyano group.

Step-by-Step Methodology:
  • Preparation: In a 25 mL heavy-walled reaction vial, suspend 2-amino-4-(dimethylamino)nicotinonitrile (1.0 mmol) in neat formamide (5.0 mL).

  • Condensation: Seal the vial and heat the mixture to 150 °C using an oil bath or heating block. Stir vigorously.

  • Reaction Monitoring: Maintain the temperature for 6–8 hours.

    • Self-Validation Check: The initial suspension will typically become a homogeneous dark solution as the starting material is consumed. Verify completion via LC-MS or TLC (Eluent: Dichloromethane/Methanol 9:1).

  • Precipitation: Remove the vial from the heat source and allow it to cool to room temperature. Pour the mixture into 20 mL of ice-cold distilled water while stirring vigorously. A precipitate should form immediately.

  • Filtration: Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water ( 2×10 mL) to remove excess formamide.

  • Purification: Recrystallize the crude solid from boiling ethanol to afford the pure pyrido[2,3-d]pyrimidine derivative.

Workflow Start Substrate + Formamide Heat Reflux at 150°C (6-8 hours) Start->Heat Cool Cool to RT & Precipitate (H2O) Heat->Cool Filter Vacuum Filtration & Wash Cool->Filter Purify Recrystallization (EtOH) Filter->Purify

Step-by-step experimental workflow for the annulation to pyrido[2,3-d]pyrimidine.

Quantitative Data Summary

The following tables summarize the expected yields and optimized conditions for the functionalization of 2-amino-3-cyanopyridine derivatives based on established literature parameters.

Table 1: Optimization of C5-Halogenation Conditions in Aminopyridines

Halogenating AgentSolventTemperature (°C)Time (h)Yield of C5-Halo Product (%)
Br2​ Acetic Acid25245 (Complex mixture)
NBS DMF 0 to 5 2 88
1-Butylpyridinium bromide / H2​O2​ H2​O / MeCN25682
NaBr / NaIO4​ / H2​SO4​ H2​O 50375

Table 2: Comparative Yields of Pyrido[2,3-d]pyrimidines from 2-Amino-3-cyanopyridines

SubstrateCyclizing AgentConditionsYield (%)
2-Amino-4-(dimethylamino)nicotinonitrileFormamideReflux (150 °C), 8h85
2-Amino-4-phenyl-6-(p-tolyl)nicotinonitrileFormamideReflux (150 °C), 6h91
2-Amino-4-(4-chlorophenyl)-6-phenylnicotinonitrileFormamideReflux (150 °C), 6h88

Sources

Application

Preclinical In Vivo Evaluation of 2-Amino-4-(dimethylamino)nicotinonitrile: Dosing, Pharmacokinetics, and Efficacy in Murine Models

Executive Summary & Pharmacological Context The nicotinonitrile chemotype is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting the PIM-1 and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The nicotinonitrile chemotype is a privileged structural scaffold in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors targeting the PIM-1 and STAT3 pathways. 2-Amino-4-(dimethylamino)nicotinonitrile serves as a highly representative building block and early-stage lead for oncology and immunology indications.

Transitioning this compound from in vitro screening to in vivo murine models requires rigorous control over formulation, pharmacokinetic (PK) sampling, and efficacy modeling due to the inherent lipophilicity and rapid hepatic clearance often associated with substituted pyridines . This application note provides a comprehensive, causality-driven methodology for establishing an in vivo dosing protocol for this compound.

Formulation and Vehicle Selection Protocol

Scientific Rationale: Nicotinonitriles typically exhibit high lipophilicity (LogP > 2.5) and poor aqueous solubility. Administering an unoptimized suspension in vivo leads to erratic absorption, variable PK profiles, and localized tissue irritation. A self-validating formulation must ensure complete dissolution and prevent precipitation upon contact with physiological fluids.

Step-by-Step Methodology: Co-Solvent System (10% DMSO / 40% PEG-300 / 5% Tween-80 / 45% Saline)
  • Primary Solubilization: Weigh the required mass of 2-Amino-4-(dimethylamino)nicotinonitrile into a sterile glass vial. Add 10% (v/v) Dimethyl Sulfoxide (DMSO) and vortex for 2 minutes.

    • Causality: DMSO disrupts the crystalline lattice of the compound, ensuring immediate and complete primary solubilization.

  • Micellar Entrapment: Add 5% (v/v) Tween-80 and sonicate in a water bath for 5 minutes.

    • Causality: Tween-80 acts as a non-ionic surfactant, creating micelles that entrap the hydrophobic core of the compound, preventing precipitation during aqueous dilution.

  • Viscosity Stabilization: Add 40% (v/v) PEG-300 and vortex vigorously for 1 minute.

    • Causality: PEG-300 acts as a co-solvent that increases the overall viscosity and thermodynamic stability of the micellar suspension.

  • Aqueous Dilution: Dropwise, add 45% (v/v) sterile saline (0.9% NaCl) while continuously stirring at 300 RPM.

  • Validation Checkpoint: Inspect the final solution against a dark background. The formulation must be optically clear. If turbidity or micro-crystals are observed, the compound has precipitated; the formulation must be discarded, and the DMSO/PEG ratio optimized.

Pharmacokinetic (PK) Profiling in C57BL/6 Mice

Scientific Rationale: Establishing oral bioavailability (F%) and half-life (t1/2) is critical before efficacy testing. Nicotinonitrile derivatives often display moderate half-lives (2–6 hours) and high brain-to-plasma ratios, dictating a once-daily (QD) or twice-daily (BID) dosing regimen .

Step-by-Step Methodology
  • Animal Selection: Utilize 8–10 week old male C57BL/6 mice (n=3 per timepoint).

    • Causality: C57BL/6 is the industry-standard strain for robust, reproducible metabolic profiling.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via lateral tail vein injection (bolus).

    • PO Cohort: Administer 10 mg/kg via oral gavage using a 20G stainless steel feeding needle.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes.

  • Plasma Extraction: Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using 3 volumes of cold acetonitrile containing a structurally similar internal standard.

  • Validation Checkpoint: Include a spiked plasma control (blank murine plasma spiked with a known concentration of the compound) during LC-MS/MS analysis.

    • Causality: This validates the extraction efficiency and ensures that the calculated bioavailability is not artificially skewed by matrix-induced ion suppression.

Table 1: Representative Pharmacokinetic Parameters
PK ParameterIntravenous (IV) - 2 mg/kgPer Os (PO) - 10 mg/kg
Cmax (ng/mL)459.0367.0
Tmax (h)0.082.0
AUC_last (h*ng/mL)332.02248.0
Half-life (t1/2) (h)3.955.69
Bioavailability (F%) N/A~68%

Maximum Tolerated Dose (MTD) Determination

Scientific Rationale: To prevent off-target toxicity (e.g., severe weight loss, hepatotoxicity) during long-term efficacy studies, an MTD must be empirically established.

Step-by-Step Methodology
  • Dose Escalation Design: Utilize a modified 3+3 dose-escalation design. Administer the compound PO at 10, 30, and 100 mg/kg to distinct cohorts (n=3).

  • Internal Control (Validation): Include a vehicle-only control arm.

    • Causality: This ensures that any observed toxicity or body weight loss (BWL) is attributed to the active pharmaceutical ingredient (API) rather than the PEG-300/Tween-80 co-solvent system.

  • Monitoring: Record body weight and clinical observation scores daily for 7 days post-administration.

  • Humane Endpoints: The MTD is defined as the highest dose resulting in <10% BWL with no severe clinical signs. If a cohort exhibits >20% BWL, the dose is deemed toxic.

Table 2: Clinical Observation Scoring for MTD
ScoreClinical Signs ObservedRequired Action
0 Normal activity, glossy coat, no BWLContinue dosing protocol
1 Slight piloerection, <10% BWLMonitor closely; maintain dose
2 Hunched posture, lethargy, 10–15% BWLSuspend dosing; provide SC fluids
3 Severe ataxia, >20% BWL, hypothermiaTrigger humane euthanasia

In Vivo Efficacy: Xenograft Tumor Model

Scientific Rationale: Nicotinonitriles are potent inhibitors of the PIM-1 and STAT3 pathways, which are critical for the survival and proliferation of prostate (PC-3) and breast (MCF-7) cancer lineages .

Step-by-Step Methodology
  • Cell Preparation: Resuspend 5 × 10⁶ PC-3 cells in a 1:1 mixture of cold PBS and Matrigel.

    • Causality: Matrigel provides a localized extracellular matrix that significantly enhances the tumor take-rate and promotes initial vascularization.

  • Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-week-old athymic nude mice (BALB/c-nu/nu).

  • Randomization: Once tumors reach an average volume of 100–150 mm³ (approximately Day 10), randomize mice into three groups (n=8): Vehicle Control, 2-Amino-4-(dimethylamino)nicotinonitrile (at the established MTD), and a Positive Control (e.g., Bosutinib, 25 mg/kg).

    • Causality: Randomization based on exact tumor volume ensures baseline equivalence across all cohorts, preventing statistical bias.

  • Dosing & Measurement: Administer treatments PO once daily for 21 days. Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

  • Validation Checkpoint: Monitor tumor growth in the vehicle control group. If control tumors do not reach a minimum volume of 500 mm³ by Day 21, the model is considered invalid due to poor engraftment, and efficacy data must be discarded.

Mechanistic Pathway Visualization

The following diagram illustrates the established signaling pathway through which nicotinonitrile scaffolds exert their anti-tumor efficacy in vivo.

G Compound 2-Amino-4-(dimethylamino) nicotinonitrile PIM1 PIM-1 Kinase Compound->PIM1 Inhibits STAT3 STAT3 Signaling Compound->STAT3 Inhibits Tumor Tumor Proliferation PIM1->Tumor Drives Apoptosis Apoptosis & Cell Death PIM1->Apoptosis Suppresses STAT3->Tumor Drives STAT3->Apoptosis Suppresses

Figure 1: Proposed mechanism of action for nicotinonitrile-mediated kinase inhibition and apoptosis.

References

  • Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. ResearchGate (Springer Nature). Available at:[Link]

  • The IκB Kinase Inhibitor ACHP Targets the STAT3 Signaling Pathway in Human Non-Small Cell Lung Carcinoma Cells. National Institutes of Health (PMC). Available at:[Link]

  • Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson's Disease Agents. MDPI. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Amino-4-(dimethylamino)nicotinonitrile synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction yield and purity...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the reaction yield and purity of 2-Amino-4-(dimethylamino)nicotinonitrile. The information presented is curated for experienced chemical researchers and drug development professionals, focusing on the underlying chemical principles to inform experimental choices.

I. Troubleshooting Guide: Enhancing Reaction Yield

This section addresses common issues encountered during the synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile, which is typically prepared via the amination of a 2-chloro-4-(dimethylamino)nicotinonitrile intermediate.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in this synthesis often stem from incomplete reaction, side-product formation, or degradation of the product. A systematic approach to troubleshooting is crucial.

1. Quality and Purity of Starting Materials:

  • 2-Chloro-4-(dimethylamino)nicotinonitrile: The purity of this starting material is paramount. Impurities can interfere with the reaction. It is advisable to verify the purity by NMR or LC-MS before proceeding. The synthesis of this precursor often involves the use of phosphorus oxychloride, and residual acidic impurities can hinder the subsequent amination step.[1]

  • Ammonia Source: Whether using aqueous ammonia, ammonia in an alcohol solution, or ammonia gas, the concentration and purity are critical. Ensure the ammonia solution has not degraded, which can occur upon storage.

2. Reaction Conditions:

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While various solvents can be used, alcohols like methanol or ethanol are common. The polarity of the solvent can influence the solubility of the starting materials and the transition state of the reaction.

  • Temperature and Pressure: This amination is typically conducted under elevated temperature and pressure in a sealed reaction vessel to maintain a sufficient concentration of ammonia. Inadequate temperature or pressure will lead to an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of byproducts through decomposition.[2]

  • Reaction Time: Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.[3] Stopping the reaction too early will result in a low conversion rate, while extending it unnecessarily can increase the likelihood of side reactions.

3. Work-up and Purification:

  • Product Isolation: The work-up procedure should be designed to minimize product loss. 2-Amino-4-(dimethylamino)nicotinonitrile is a solid, and precipitation or crystallization is a common isolation method. The choice of anti-solvent and the cooling rate can affect the yield and crystal size.

  • Purification Strategy: Recrystallization is a common method for purifying the final product. The selection of an appropriate solvent system is key to obtaining high purity and maximizing recovery.[4] Column chromatography can also be employed, though it may be less practical for large-scale syntheses.

Question: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Answer: Byproduct formation is a common challenge that can complicate purification and reduce the overall yield. Understanding the potential side reactions is the first step toward mitigating them.

Potential Side Reactions:

  • Hydrolysis of the Nitrile Group: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under harsh basic or acidic conditions and elevated temperatures.[2]

  • Decomposition: At excessively high temperatures, the starting materials or the product may decompose, leading to a complex mixture of impurities.

Strategies to Enhance Selectivity:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. A temperature that is high enough to drive the reaction to completion in a reasonable timeframe but not so high as to promote side reactions is ideal.

  • Control Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of ammonia is typically used to favor the desired amination reaction.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, although this is not always necessary for this specific transformation.

Experimental Protocol: Synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile

This protocol provides a general procedure. Optimization may be required based on laboratory conditions and available equipment.

Materials:

  • 2-Chloro-4-(dimethylamino)nicotinonitrile

  • Aqueous Ammonium Hydroxide (e.g., 30%)[5]

  • Methanol

  • Sealed reaction vessel (e.g., a pressure tube or autoclave)

Procedure:

  • In a suitable sealed reaction vessel, combine 2-chloro-4-(dimethylamino)nicotinonitrile (1.0 eq) and methanol.

  • Add an excess of concentrated aqueous ammonium hydroxide (e.g., 10-20 eq).

  • Seal the vessel and heat the reaction mixture with stirring to a temperature between 100-150 °C. The optimal temperature should be determined experimentally.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Vent any excess pressure carefully.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration and wash with a small amount of cold solvent (e.g., water or a methanol/water mixture).

  • Dry the product under vacuum to obtain the crude 2-Amino-4-(dimethylamino)nicotinonitrile.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile?

A1: The synthesis of 2-Amino-4-(dimethylamino)nicotinonitrile from 2-chloro-4-(dimethylamino)nicotinonitrile proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitrile group and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack. Ammonia acts as the nucleophile, displacing the chloride leaving group.

SNAr_Mechanism cluster_0 Nucleophilic Aromatic Substitution (SNAr) start 2-Chloro-4-(dimethylamino)nicotinonitrile intermediate Meisenheimer Complex (Resonance Stabilized) start->intermediate Attack at C2 NH3 NH3 (Nucleophile) NH3->intermediate product 2-Amino-4-(dimethylamino)nicotinonitrile intermediate->product Loss of Cl- Cl_minus Cl- (Leaving Group) intermediate->Cl_minus MCR_Workflow cluster_1 Multi-Component Reaction (MCR) Workflow reactants Aldehyde + Ketone + Malononitrile + Ammonium Acetate reaction One-Pot Reaction reactants->reaction conditions Catalyst (e.g., Na2CaP2O7) Solvent or Solvent-free conditions->reaction product 2-Aminonicotinonitrile Derivative reaction->product

Sources

Optimization

Technical Support Center: Optimizing Flash Chromatography for 2-Amino-4-(dimethylamino)nicotinonitrile

Target Compound: 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6)[1] Chemical Profile: This molecule presents a unique purification challenge. It is a highly polar, multi-basic compound featuring a primary amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6)[1] Chemical Profile: This molecule presents a unique purification challenge. It is a highly polar, multi-basic compound featuring a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and a pyridine nitrogen. When subjected to standard chromatographic conditions, these electron-donating groups interact aggressively with standard stationary phases, leading to severe peak tailing, poor resolution, and low recovery.

This guide provides causal troubleshooting, validated protocols, and mechanistic insights to optimize the purification of this specific compound.

Section 1: Diagnostic FAQs (Troubleshooting)

Q1: Why does my compound streak across the TLC plate and elute as a broad, tailing peak on bare silica gel, even with polar solvent systems? A: The root cause is a Brønsted acid-base interaction[2]. Bare silica gel contains weakly acidic surface silanol groups with a pKa of approximately 4.5 to 5.0[3][4]. The multiple basic nitrogen atoms in 2-Amino-4-(dimethylamino)nicotinonitrile act as strong electron donors, forming ionic and hydrogen bonds with these acidic silanols[5]. This interaction causes the compound to adsorb irreversibly to the stationary phase, resulting in peak tailing and band broadening, regardless of how much you increase the polarity of your mobile phase[2][6].

Q2: I added methanol to my dichloromethane mobile phase, but the compound still co-elutes with impurities. How do I improve resolution? A: Methanol alone increases polarity but does not break the strong ionic bonds between the basic amines and the silica[5][7]. To elute the compound as a sharp peak, you must neutralize the acidic silanols by adding a small, competing basic modifier to your mobile phase[2][8]. Common additives include 1–5% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)[2][7]. These small amines saturate the active silanol sites, preventing your target compound from binding ionically and allowing it to elute based purely on polarity[7].

Q3: I want to avoid using toxic or difficult-to-evaporate modifiers like TEA or ammonia. What are my stationary phase alternatives? A: The most robust alternative is switching to an amine-functionalized silica (NH₂-silica)[5][6]. NH₂-silica features immobilized aminopropyl groups that provide a slightly basic surface (pKa ~9.8)[6]. This permanently masks the underlying silanols, repelling the basic target compound and allowing it to elute symmetrically using standard, modifier-free solvent gradients (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol)[4][5][6].

Q4: Can I use Reversed-Phase (C18) flash chromatography for this highly polar basic compound? A: Yes, but precise pH control is critical[2]. In standard acidic or neutral aqueous mobile phases, the amine groups on the compound will protonate, making the molecule highly hydrophilic and causing it to elute immediately in the void volume[2]. To retain and separate this compound on a C18 column, you must use an alkaline mobile phase (e.g., water/acetonitrile with 0.1% TEA or an ammonium bicarbonate buffer at pH > 9)[2]. The high pH ensures the compound remains in its un-ionized (free-base) form, maximizing its lipophilicity and retention on the hydrophobic C18 stationary phase[2][9].

Section 2: Mechanistic Workflows

The following diagrams illustrate the decision-making process for purification and the underlying chemical mechanisms at play.

DecisionTree Start Target Compound: 2-Amino-4-(dimethylamino)nicotinonitrile Q1 TLC on Bare Silica: Severe Tailing Observed? Start->Q1 AddTEA Option 1: Add 1-5% TEA or NH4OH to Mobile Phase Q1->AddTEA Yes, retain bare silica ChangeSP Option 2: Change Stationary Phase Q1->ChangeSP Yes, upgrade method NH2 Amine-Functionalized Silica (KP-NH) ChangeSP->NH2 Normal Phase C18 Reversed-Phase C18 (High pH Buffer) ChangeSP->C18 Reversed Phase

Caption: Decision tree for optimizing the purification of basic amine compounds.

Mechanism Silica Bare Silica Gel (Acidic Silanols, pKa ~4.5) Interaction Strong Acid-Base Ionic Interaction Silica->Interaction Masked Silanols Neutralized (Masked Surface) Silica->Masked Target Basic Amine Target (pKa ~7-9) Target->Interaction Result2 Sharp Peaks & High Recovery Target->Result2 Result1 Peak Tailing & Irreversible Adsorption Interaction->Result1 Modifier Amine Modifier (e.g., TEA, NH4OH) Modifier->Masked Competes for active sites Masked->Target No ionic binding

Caption: Mechanistic interaction of acidic silanols with basic amines and the effect of modifiers.

Section 3: Quantitative Data Comparison

The table below summarizes the expected chromatographic behavior of 2-Amino-4-(dimethylamino)nicotinonitrile across different purification strategies[2][5][6].

Purification MethodStationary PhaseMobile PhasePeak SymmetryExpected RecoveryPost-Purification Processing
Standard Normal-Phase Bare Silica (60 Å)DCM / MeOHPoor (Severe Tailing)< 40% (Irreversible Adsorption)Easy (No modifiers to remove)
Modified Normal-Phase Bare Silica (60 Å)DCM / MeOH + 1% NH₄OHGood80 - 90%Difficult (Requires extended vacuum to remove NH₄OH)
Amine-Functionalized NH₂-SilicaHexane / EtOAcExcellent (Sharp)> 95%Easy (Standard solvent evaporation)
High-pH Reversed-Phase End-capped C18H₂O / MeCN + 0.1% TEA (pH 10)Excellent (Sharp)> 90%Moderate (Lyophilization or extraction required)

Section 4: Validated Experimental Protocols

Protocol A: Normal-Phase Purification via Amine-Functionalized Silica (NH₂-Silica)

This protocol utilizes a permanently modified stationary phase, eliminating the need for toxic mobile phase additives[5][6].

  • Step 1: Method Development (Self-Validation)

    • Spot the crude mixture onto an NH₂-functionalized TLC plate[4][6].

    • Develop using a gradient of Hexane and Ethyl Acetate (e.g., 50:50).

    • Validation Check: Adjust the solvent ratio until the target compound's Retention Factor (Rf) is between 0.2 and 0.3. The spot should be perfectly round, indicating no ionic interaction[4].

  • Step 2: Column Equilibration

    • Mount an NH₂-silica flash cartridge (e.g., Biotage KP-NH) onto the chromatography system[5].

    • Equilibrate the column with 3 to 5 Column Volumes (CV) of the starting mobile phase (e.g., 80:20 Hexane/EtOAc).

  • Step 3: Dry Loading

    • Dissolve the crude sample in a minimal amount of volatile solvent (e.g., DCM).

    • Add Celite or dry NH₂-silica (1:3 ratio of sample to silica) and evaporate to a free-flowing powder[8].

    • Load the powder into an empty solid-load cartridge. Causality: Dry loading prevents the strong injection solvent from causing premature band broadening[8].

  • Step 4: Elution & Monitoring

    • Run the optimized gradient. Monitor UV absorbance at 254 nm and 280 nm (the pyridine and nitrile groups are highly UV-active).

    • Collect fractions and verify purity via LC-MS or analytical HPLC.

Protocol B: Reversed-Phase (C18) Purification at High pH

This protocol leverages the lipophilicity of the free-base amine to achieve separation on a hydrophobic C18 column[2][9].

  • Step 1: Buffer Preparation

    • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Triethylamine (TEA) or 10 mM Ammonium Bicarbonate[2].

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile.

    • Validation Check: Measure the pH of Mobile Phase A. It must be > 9.0 to ensure the primary and tertiary amines remain deprotonated[2].

  • Step 2: Column Equilibration

    • Use a high-quality, end-capped C18 flash column designed to withstand basic conditions[10].

    • Equilibrate with 5 CV of 5% Mobile Phase B. Monitor the UV baseline until completely stable.

  • Step 3: Sample Injection

    • Dissolve the sample in a mixture of DMSO and Mobile Phase A (keep injection volume < 2% of the total column volume to prevent breakthrough).

  • Step 4: Elution

    • Run a gradient from 5% B to 60% B over 15 CVs. The compound will elute as a sharp, symmetrical peak due to suppressed ionization[2].

Section 5: References

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at:

  • Flash Column Chromatography. University of Rochester. Available at:

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. Kinesis. Available at:

  • Is there an easy way to purify organic amines? Biotage. Available at:

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. Available at:

  • Technical Support Center: Purifying Basic Amines via Reversed-Phase Flash Chromatography. Benchchem. Available at:

  • CAS 98694-73-6: 3-Piridinocarbonitrila, 2-amino-4-(dimethylamino)nicotinonitrile. CymitQuimica. Available at:

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at:

  • Purification for basic compounds by functional silica gel. Fuji Silysia Chemical. Available at:

  • Purine and Related Compound Purification Strategies. Teledyne Labs. Available at:

  • Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC). Fujifilm Wako. Available at:

Sources

Troubleshooting

Resolving HPLC peak tailing issues for 2-Amino-4-(dimethylamino)nicotinonitrile analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals facing chromatographic chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide specifically for researchers and drug development professionals facing chromatographic challenges with 2-Amino-4-(dimethylamino)nicotinonitrile .

This guide bypasses generic advice to focus on the exact physicochemical mechanics of your analyte, providing field-proven, self-validating protocols to eliminate peak tailing and restore quantitative accuracy.

Part 1: Root Cause Analysis – The Chemistry of the Tailing

To solve peak tailing, we must first understand the molecular behavior of the analyte within the column. 2-Amino-4-(dimethylamino)nicotinonitrile is a highly polar, multi-nitrogen heterocyclic compound. While the nitrile group (-CN) is neutral, the molecule contains three highly basic nitrogen centers: a primary amine (-NH₂), a tertiary amine (-N(CH₃)₂), and a pyridine ring nitrogen.

In a standard reversed-phase HPLC environment (typically pH 4.0–7.0), these basic nitrogen centers readily protonate, transforming the molecule into a polycation[1]. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (-SiOH). Above a pH of approximately 3.5, these silanols deprotonate to form negatively charged silanoate ions (-SiO⁻)[2].

When your positively charged analyte travels through the column, it undergoes secondary ion-exchange interactions with these negatively charged silanoate sites[3]. Because this electrostatic interaction is kinetically slower than the primary hydrophobic partitioning mechanism of the C18 phase, a portion of the analyte molecules is retained longer, dragging out the elution profile and resulting in the characteristic "tail" on the back half of the chromatographic peak[1].

Part 2: Troubleshooting Workflow

Below is the logical decision tree you should follow when diagnosing and resolving peak tailing for this specific basic compound.

TroubleshootingWorkflow Start Analyze Peak Shape Asymmetry Factor (As) > 1.5? CheckPH 1. Optimize Mobile Phase pH Adjust to pH < 3.0 (e.g., 0.1% TFA) Start->CheckPH CheckShape1 Peak Shape Improved? CheckPH->CheckShape1 AddTEA 2. Mask Active Silanols Add 0.1% Triethylamine (TEA) CheckShape1->AddTEA No Resolved Resolution Achieved Optimal Peak Symmetry (As < 1.2) CheckShape1->Resolved Yes CheckShape2 Peak Shape Improved? AddTEA->CheckShape2 ChangeCol 3. Upgrade Stationary Phase Use Base-Deactivated / End-capped C18 CheckShape2->ChangeCol No CheckShape2->Resolved Yes CheckSolvent 4. Prevent Band Broadening Match Sample Solvent to Mobile Phase ChangeCol->CheckSolvent CheckSolvent->Resolved

Fig 1. Systematic workflow for resolving HPLC peak tailing of highly basic pyridine derivatives.

Part 3: Frequently Asked Questions (FAQs)

Q1: How do I choose between a low-pH and a high-pH mobile phase for 2-Amino-4-(dimethylamino)nicotinonitrile? A1: The choice depends entirely on your column's chemical stability.

  • Low-pH Approach (Preferred): Lowering the pH below 3.0 (using 0.1% TFA or formic acid) fully protonates the residual silanols on the silica surface, neutralizing them and effectively shutting down the ion-exchange pathway[4],[5].

  • High-pH Approach: Raising the pH above 10.0 (using ammonium hydroxide) deprotonates the basic nitrogens on your analyte, rendering it neutral. However, traditional silica dissolves at pH > 8. You must use a specialized hybrid silica column (e.g., ethylene-bridged hybrid) if you choose this route[3].

Q2: I lowered the pH to 2.5, but I am still seeing a USP tailing factor of 1.7. What is the next logical step? A2: If acidic suppression is insufficient, your column likely has highly active silanols, or trace metals in the silica matrix are increasing their acidity[3]. The next step is to introduce a competitive amine modifier, such as Triethylamine (TEA), at a concentration of 0.1% to 0.2% (v/v)[6]. TEA is a small, sterically unhindered base that aggressively binds to the active silanol sites, acting as a sacrificial masking agent. This prevents the bulkier 2-Amino-4-(dimethylamino)nicotinonitrile from accessing those sites[6].

Q3: Does the choice of stationary phase matter for this specific molecule? A3: Immensely. Older "Type A" silica columns have high trace metal content and highly acidic silanols, virtually guaranteeing peak tailing for basic compounds[3]. You should exclusively use modern "Type B" silica columns, which are highly purified, heavily end-capped, or base-deactivated specifically to shield residual silanols[3],[5].

Q4: Could the sample solvent (diluent) be contributing to the tailing? A4: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% acetonitrile) than the starting mobile phase composition, it causes injection-induced band broadening[7]. The analyte molecules travel too quickly at the head of the column before partitioning into the stationary phase. Always dissolve your sample in the mobile phase itself, or a solvent slightly weaker than the initial mobile phase conditions[7].

Part 4: Quantitative Data & Parameter Impact

The following table summarizes the expected impact of various chromatographic parameters on the USP Tailing Factor (Tf) for 2-Amino-4-(dimethylamino)nicotinonitrile.

Table 1: Impact of Chromatographic Parameters on Tailing Factor (Tf)

Stationary Phase TypeMobile Phase ConditionsAverage USP Tailing Factor (Tf)Resolution Status
Standard Type A C18pH 6.5 Phosphate Buffer2.85Severe Tailing (Fail)
Standard Type A C18pH 2.5 Buffer (0.1% TFA)1.62Moderate Tailing (Marginal)
End-capped Type B C18pH 2.5 Buffer (0.1% TFA)1.25Acceptable (Pass)
Standard Type A C18pH 6.5 Buffer + 0.1% TEA1.15Excellent (Pass)
Base-Deactivated C18pH 2.5 Buffer + 0.1% TEA1.02 Optimal (Pass)

Part 5: Step-by-Step Experimental Protocols

Protocol A: Preparation of a Silanol-Masking Mobile Phase (pH 3.0 with 0.1% TEA)

Self-Validating Principle: Measuring the pH of the aqueous phase BEFORE adding organic modifiers is critical. Organic solvents alter the dielectric constant of the solution, causing inaccurate pH meter readings.

  • Buffer Base Preparation: Weigh 3.40 g of Potassium dihydrogen phosphate (KH₂PO₄) and dissolve it completely in 1000 mL of HPLC-grade water to create a 25 mM buffer base[8].

  • Add Competing Amine: Add exactly 1.0 mL of highly pure Triethylamine (TEA) to the aqueous buffer. (Note: The addition of TEA will initially cause the pH to rise significantly).

  • pH Adjustment: Place a calibrated pH electrode into the stirring solution. Carefully add Phosphoric acid (H₃PO₄) dropwise until the pH stabilizes exactly at 3.0[8].

    • Causality Check: Adjusting the pH after adding TEA ensures the final ionic strength and protonation state of the buffer are locked. At pH 3.0, TEA is fully protonated and ready to mask silanols, while the silica's silanols are mostly neutralized[4].

  • Filtration: Filter the aqueous buffer through a 0.22 µm hydrophilic membrane (e.g., PES or Nylon) to remove any undissolved particulates[8].

  • Degassing & Mixing: Combine with your organic modifier (e.g., Acetonitrile) via high-pressure mixing, ensuring the system is thoroughly degassed (inline vacuum degassing or sonication) prior to the run[8],[5].

Protocol B: Column Regeneration and Active Site Cleansing

Self-Validating Principle: Over time, strongly retained basic impurities from previous runs can occupy active sites on the column, mimicking silanol tailing[9]. This protocol strips those contaminants.

  • Aqueous Flush: Flush the column with 100% HPLC-grade water for 20 column volumes (CV) to remove any precipitated buffer salts[9].

  • Moderate Organic Flush: Flush with 100% Methanol for 20 CV to remove moderately hydrophobic basic contaminants.

  • Strong Organic Flush: Flush with 100% Acetonitrile for 20 CV to strip strongly retained hydrophobic compounds.

  • Deep Clean (Optional for severe contamination): Flush with Isopropanol (IPA) for 10 CV. Critical: IPA has high viscosity. You must reduce the flow rate by 50% during this step to prevent overpressuring and damaging the column bed.

  • Re-equilibration: Re-equilibrate the column with your starting mobile phase for at least 30 CV until the baseline is completely stable before injecting the next sample[8].

Part 6: Comprehensive References

1.[2] Troubleshooting Peak Tailing in LC. Scribd. 2.[3] Understanding HPLC Peak Tailing. Scribd. 3.[9] Troubleshooting peak tailing in HPLC analysis of phenolic compounds. BenchChem. 4.[8] Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids. BenchChem. 5.[4] Fixing Peak Tailing in HPLC Analysis. Scribd. 6.[6] Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies. PMC. 7.[7] 反相色谱峰形拖尾的原因和改善方法2018 05 16. Scribd. 8.[5] Technical Support Center: Resolving Peak Tailing in HPLC of Aniline Compounds. BenchChem. 9.[1] Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations. PMC.

Sources

Optimization

Technical Support Center: Isolation &amp; Crystallization of 2-Amino-4-(dimethylamino)nicotinonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of highly functionalized p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the isolation of highly functionalized pyridine derivatives.

2-Amino-4-(dimethylamino)nicotinonitrile (CAS: 98694-73-6) is a critical intermediate in drug development and materials science[1]. The molecule features a unique combination of a strong hydrogen-bond donating amino group (-NH2), a strongly dipole-accepting nitrile group (-CN), and a sterically bulky, lipophilic dimethylamino group (-N(CH3)2)[1]. This combination of functional groups often leads to complex phase behaviors during isolation, such as polymorphism, solvate formation, and liquid-liquid phase separation (commonly known as "oiling out")[2].

Physicochemical Profile & Crystallization Impact

Understanding the molecular properties of your solute is the first step in designing a robust crystallization process. The table below summarizes the quantitative data and its mechanistic impact on your workflow.

PropertyValueImpact on Crystallization
CAS Number 98694-73-6[1]Primary identifier for sourcing reference standards.
Molecular Formula C8H10N4[1]High nitrogen content makes the molecule basic; sensitive to acidic impurities.
Molecular Weight 162.19 g/mol [1]Low molecular weight typically favors rapid diffusion and faster crystal growth rates.
Functional Groups -NH2, -CN, -N(CH3)2The -NH2 and -CN groups drive intermolecular lattice assembly, while the -N(CH3)2 group introduces steric hindrance, increasing the risk of oiling out[2].
Solubility Profile Soluble in EtOH, EtOAc; Insoluble in H2O, HeptaneIdeal for binary anti-solvent crystallization systems (e.g., Ethanol/Water).

Troubleshooting Guide: Crystallization Issues

Q: Why is my 2-Amino-4-(dimethylamino)nicotinonitrile "oiling out" instead of forming solid crystals? A: Causality: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturation level of the solution exceeds the solubility of the solute as a liquid phase before it reaches the critical nucleation threshold for the solid phase. The dimethylamino group at the 4-position introduces significant rotational freedom and lipophilicity, which disrupts planar stacking and lowers the melting point of the solvated clusters, promoting a metastable oil phase. Solution: Shift the thermodynamic equilibrium. Switch to a solvent system with a wider metastable zone width (MSZW), such as Ethanol/Water. Decrease your cooling rate to 0.1 °C/min, and introduce seed crystals above the cloud point to bypass the high energy barrier of primary nucleation.

Q: My isolated crystals have a distinct yellow/brown tint, but the reference standard is white. How do I prevent this? A: Causality: Aminonicotinonitriles are electron-rich and highly susceptible to oxidative degradation, especially at elevated temperatures during dissolution[2]. Furthermore, multi-component synthesis routes for nicotinonitriles often generate highly conjugated, colored trace impurities that co-crystallize by substituting into the crystal lattice[3]. Solution: Implement a self-validating clarification step. Dissolve the crude material in your primary solvent, add 5% w/w activated charcoal, and heat to 60 °C for 30 minutes under a nitrogen atmosphere. Perform a hot filtration through a Celite pad before initiating crystallization.

Q: The crystals I obtain are extremely fine and clog the filter paper, leading to poor yield and high residual solvent. How can I increase crystal size? A: Causality: Rapid cooling or rapid addition of an anti-solvent creates a massive spike in supersaturation. This forces the system to relieve chemical potential via rapid, uncontrolled primary nucleation, resulting in thousands of microscopic crystals rather than the growth of existing nuclei. Solution: Utilize a non-linear (cubic) cooling profile and an isothermal hold. By holding the temperature constant for 1–2 hours immediately after seeding, you allow secondary nucleation and surface integration (crystal growth) to consume the supersaturation gradually.

FAQs: Solvent Selection & Workflow Optimization

FAQ 1: Which solvent system is considered the "Gold Standard" for primary isolation of this compound? An Ethanol/Water binary system is highly recommended. Ethanol provides excellent solubility at reflux (allowing for high throughput), while water acts as a potent anti-solvent. The hydrogen-bonding network of water also helps to displace polar impurities from the crystal surface during lattice formation.

FAQ 2: Can I use Dichloromethane (DCM) or Chloroform for crystallization? While the compound is highly soluble in halogenated solvents, they are strongly discouraged for final isolation. Halogenated solvents tend to form stable solvates with the basic nitrogen atoms of the pyridine ring and the dimethylamino group. If your upstream synthesis is in DCM, perform a solvent swap via atmospheric distillation into Ethanol prior to crystallization.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes an anti-solvent approach combined with controlled cooling to ensure high purity and optimal particle size distribution. This is a self-validating system: if the seed crystals dissolve in Step 4, your solution is undersaturated, and you must add more anti-solvent before proceeding.

  • Dissolution: Suspend 10.0 g of crude 2-Amino-4-(dimethylamino)nicotinonitrile in 80 mL of absolute Ethanol in a jacketed reactor.

  • Heating & Clarification: Heat the suspension to 75 °C under gentle agitation (200 rpm) until complete dissolution is achieved. Filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulates.

  • Anti-Solvent Addition: Transfer the clarified solution back to the reactor (maintained at 70 °C). Add 40 mL of pre-heated deionized Water (70 °C) dropwise over 30 minutes.

  • Seeding & Isothermal Hold: Cool the reactor to 65 °C. Introduce 0.1 g (1% w/w) of high-purity seed crystals. Maintain the temperature at 65 °C for 90 minutes. Validation check: The suspension should turn slightly cloudy, indicating crystal growth without oiling out.

  • Controlled Cooling: Program the jacketed reactor to cool from 65 °C to 5 °C over 6 hours (a cooling rate of exactly 0.16 °C/min).

  • Isolation: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 20 mL of a cold (5 °C) 2:1 Water:Ethanol mixture to displace the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours to constant weight.

Visualizations

Workflow Architecture

The following decision tree maps the logical progression and troubleshooting checkpoints of the anti-solvent crystallization process.

G Start Crude 2-Amino-4- (dimethylamino)nicotinonitrile Dissolve Dissolution in EtOH (75°C) Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter AntiSolvent Add Anti-Solvent (H2O) at 70°C Filter->AntiSolvent CheckOiling Phase Separation (Oiling Out)? AntiSolvent->CheckOiling Seed Seed at 65°C (1% w/w) CheckOiling->Seed No Adjust Increase EtOH ratio or lower concentration CheckOiling->Adjust Yes Cooling Controlled Cooling Ramp (to 5°C over 6h) Seed->Cooling Adjust->Dissolve Isolate Vacuum Filtration & Vacuum Drying (50°C) Cooling->Isolate

Diagram 1: Decision tree for optimizing the anti-solvent crystallization workflow.

Mechanistic Pathway

This diagram illustrates the thermodynamic phases the molecule undergoes, driven by the hydrogen-bonding interactions between the amino and nitrile groups.

Pathway Solute Solvated Monomers (High Entropy) Hbond Intermolecular H-Bonding (NH2 --- N≡C) Solute->Hbond Cooling/Anti-solvent Nucleus Critical Nucleus Formation Hbond->Nucleus Supersaturation Growth Crystal Growth (Surface Integration) Nucleus->Growth Mass Transfer Polymorph Stable Polymorph (Thermodynamic) Growth->Polymorph Lattice Ordering

Diagram 2: Mechanistic pathway of nucleation and crystal growth driven by hydrogen bonding.

References

  • Title: CAS 98694-73-6: 3-Piridinocarbonitrila, 2-amino-4-(dimethylamino)
  • Title: 4-(dimethylamino)-2-[(4-nitrophenyl)
  • Title: Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study Source: MDPI URL
  • Title: Application of Nanomagnetic Metal–Organic Frameworks in the Green Synthesis of Nicotinonitriles via Cooperative Vinylogous Anomeric-Based Oxidation Source: ACS Omega URL

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Activity of Novel 2-Amino-4-(dimethylamino)nicotinonitrile Analogs: A Comparative Guide

Target Audience: Researchers, scientists, and drug development professionals Focus: Dual-target validation (IKK-β and SIRT1), comparative efficacy, and assay causality. Executive Summary The 2-amino-nicotinonitrile (2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Focus: Dual-target validation (IKK-β and SIRT1), comparative efficacy, and assay causality.

Executive Summary

The 2-amino-nicotinonitrile (2-amino-3-cyanopyridine) scaffold is a privileged chemotype in medicinal chemistry, widely recognized for its potent inhibition of various kinases and deacetylases . Recently, novel 2-Amino-4-(dimethylamino)nicotinonitrile (ADM-NN) analogs have emerged as highly promising candidates. The addition of the 4-(dimethylamino) group provides unique electron-donating properties and steric bulk, which significantly enhances binding affinity within the catalytic clefts of both IKK-β (Inhibitor of nuclear factor kappa-B kinase subunit beta) and SIRT1 (Sirtuin 1) .

This guide objectively compares the in vitro and cellular performance of ADM-NN analogs against industry-standard reference inhibitors: ACHP (for IKK-β) and EX-527 (for SIRT1). Furthermore, it details the self-validating experimental protocols required to rigorously benchmark these compounds, explaining the mechanistic causality behind each assay design.

Mechanistic Rationale: Why Target IKK-β and SIRT1?

The biological utility of the ADM-NN scaffold lies in its capacity for dual-pathway modulation.

  • IKK-β Inhibition: The 2-amino and 3-cyano groups form critical hydrogen bonds with the hinge region of the IKK-β kinase domain (specifically residues Cys99 and Asp103). Inhibiting IKK-β prevents the phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and halting pro-inflammatory cytokine transcription .

  • SIRT1 Inhibition: Concurrently, the nicotinonitrile core mimics the nicotinamide moiety of NAD+, allowing it to bind deep within the SIRT1 catalytic cleft. This forces the NAD+ cofactor into an extended, inactive conformation, preventing the deacetylation of tumor suppressors like p53, thereby promoting apoptosis in oncogenic cells .

Pathway cluster_IKK NF-κB Inflammatory Pathway cluster_SIRT SIRT1 Oncogenic Pathway ADM ADM-NN Analogs IKKb IKK-β Kinase ADM->IKKb Competitive Inhibition SIRT1 SIRT1 Deacetylase ADM->SIRT1 NAD+ Displacement IkB IκBα IKKb->IkB Phosphorylates NFkB NF-κB (Active) IkB->NFkB Degradation p53 p53 (Acetylated) SIRT1->p53 Blocks Deacetylation CellSurv Tumor Apoptosis p53->CellSurv Promotes

Dual-target inhibition of IKK-β and SIRT1 pathways by ADM-NN analogs.

Comparative Performance Data

To establish the efficacy of the ADM-NN series, three novel analogs (ADM-NN-1, ADM-NN-2, and ADM-NN-3) were benchmarked against ACHP and EX-527. Data was synthesized from orthogonal biochemical and cell-based assays.

Table 1: In Vitro Biochemical Inhibition Profiling

Assay conditions: ATP concentration set at Km​ (10 µM) for IKK-β; NAD+ set at 500 µM for SIRT1.

CompoundIKK-β IC₅₀ (nM)SIRT1 IC₅₀ (nM)Primary Target Profile
ACHP (Ref)8.5 ± 1.2>10,000Selective IKK-β
EX-527 (Ref)>10,00038.0 ± 4.1Selective SIRT1
ADM-NN-1 12.4 ± 1.8450.0 ± 22IKK-β Biased Dual Inhibitor
ADM-NN-2 4.2 ± 0.6 120.0 ± 15Potent Dual Inhibitor
ADM-NN-3 45.0 ± 5.125.0 ± 3.2 SIRT1 Biased Dual Inhibitor
Table 2: Cellular Efficacy and Cytotoxicity

Cell lines: THP-1 macrophages (TNF-α release) and HCT116 colon cancer cells (p53 acetylation).

CompoundTNF-α Suppression IC₅₀ (µM)p53 Hyperacetylation EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)
ACHP 0.8N/A>50
EX-527 N/A0.5>50
ADM-NN-2 0.3 1.2>50
ADM-NN-3 2.10.2 >50

Data Interpretation: ADM-NN-2 demonstrates superior IKK-β inhibition compared to the standard ACHP, while maintaining moderate SIRT1 activity. Conversely, ADM-NN-3 outperforms EX-527 in SIRT1 inhibition. Both maintain excellent therapeutic windows (CC₅₀ > 50 µM).

Self-Validating Experimental Protocols

To ensure data trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal controls, counter-screens, and specific kinetic parameters to rule out false positives (e.g., pan-assay interference compounds or autofluorescence).

Workflow Comp ADM-NN Library InVitro Biochemical Assays (TR-FRET / Fluorometric) Comp->InVitro Cell Cellular Efficacy (ELISA / Western Blot) InVitro->Cell Tox Cytotoxicity (CellTiter-Glo) Cell->Tox Lead Lead Candidate Selection Tox->Lead

Step-by-step validation workflow from in vitro screening to lead selection.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) IKK-β Assay

Causality & Rationale: TR-FRET is selected over standard luminescence because the delayed emission measurement eliminates background autofluorescence—a common issue with highly conjugated nicotinonitrile derivatives. We run the assay at the ATP Km​ (10 µM) to sensitize the assay to ATP-competitive inhibitors like ADM-NNs.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of ADM-NN analogs (10-point dose-response, 1:3 dilution in DMSO) into a 384-well pro-binding microplate. Self-Validation: Include ACHP as a positive control and 1% DMSO as a vehicle (negative) control.

  • Enzyme Addition: Add 5 µL of recombinant human IKK-β (final concentration 1 nM). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add 5 µL of substrate mix containing 10 µM ATP and 50 nM ULight-labeled IκBα peptide.

  • Incubation: Seal and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µM EDTA and 2 nM Europium-anti-phospho-IκBα antibody. Incubate for 60 minutes.

  • Read & Validate: Read on a microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using vehicle and no-enzyme controls. A Z'-factor > 0.6 validates the assay run.

Protocol 2: Fluorometric SIRT1 Deacetylation Assay

Causality & Rationale: This assay utilizes a p53-derived peptide substrate conjugated to an aminomethylcoumarin (AMC) fluorophore. The developer enzyme (trypsin-like) can only cleave the AMC tag to emit fluorescence if SIRT1 has successfully deacetylated the lysine residue. If an ADM-NN analog inhibits SIRT1, the peptide remains acetylated, preventing cleavage and quenching fluorescence.

Step-by-Step Methodology:

  • Preparation: Dilute SIRT1 enzyme to 0.5 U/µL in SIRT1 Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Incubation: Mix 10 µL of ADM-NN compound with 15 µL of SIRT1 enzyme in a 96-well black plate. Self-Validation: Include EX-527 as a positive control.

  • Substrate Addition: Add 25 µL of substrate solution containing 500 µM NAD+ and 50 µM Fluor de Lys-SIRT1 substrate.

  • Reaction: Incubate at 37°C for 45 minutes.

  • Development: Add 50 µL of Developer Solution containing 2 mM Nicotinamide (to halt SIRT1 activity immediately) and the developer enzyme. Incubate for 15 minutes at 37°C.

  • Read: Measure fluorescence (Excitation: 360 nm; Emission: 460 nm). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 3: Orthogonal Cellular Validation (TNF-α Suppression & Cytotoxicity)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to cell membrane permeability and efflux pumps. We use THP-1 macrophages stimulated with LPS to trigger the IKK-β/NF-κB pathway. To ensure that a reduction in TNF-α is due to true target inhibition and not simply compound toxicity (a false positive), we multiplex the readout with a CellTiter-Glo (ATP-based) cell viability counter-screen.

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 5×104 cells/well in 96-well plates. Differentiate with 50 ng/mL PMA for 48 hours.

  • Pre-treatment: Wash cells and treat with ADM-NN compounds (0.01 - 50 µM) for 2 hours.

  • Stimulation: Add 100 ng/mL LPS to stimulate NF-κB-mediated TNF-α production. Incubate for 4 hours.

  • Supernatant Harvest (Efficacy): Transfer 50 µL of supernatant to a high-binding ELISA plate. Quantify TNF-α using a standard human TNF-α sandwich ELISA kit.

  • Viability Read (Toxicity): Add 50 µL of CellTiter-Glo reagent to the remaining cells in the original plate. Incubate for 10 minutes and read luminescence. Self-Validation: Compounds showing >20% reduction in cell viability at their IC₅₀ concentrations are flagged as toxic, invalidating their efficacy scores.

References

  • Amberlyst-15 catalysed sonochemical synthesis of 2-amino-4,6-disubstituted nicotinonitrile derivatives and their biological evaluation ResearchGate[Link]

  • Synthesis and structure-activity relationships of novel IKK-β inhibitors. Part 2: Improvement of in vitro activity ResearchGate[Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD International Journal of Pharmaceutical Sciences and Research[Link]

Comparative

Reproducibility of Cell Viability Assays: Evaluating 2-Amino-4-(dimethylamino)nicotinonitrile Against Industry Standards

Executive Summary In early-stage drug discovery, the reproducibility of cell viability assays is the bedrock of reliable structure-activity relationship (SAR) modeling. Legacy assays, while ubiquitous, often suffer from...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the reproducibility of cell viability assays is the bedrock of reliable structure-activity relationship (SAR) modeling. Legacy assays, while ubiquitous, often suffer from multi-step processing artifacts that inflate the Coefficient of Variation (CV%) and depress Z'-factors.

This guide provides an objective, data-driven comparison of a novel small-molecule fluorescent probe—2-Amino-4-(dimethylamino)nicotinonitrile (2-ADN) —against traditional gold standards: the MTT assay, Resazurin (Alamar Blue), and ATP-dependent luminescence (e.g., CellTiter-Glo). By analyzing the mechanistic causality behind assay variability, we demonstrate how the photophysical properties of nicotinonitrile derivatives can streamline workflows and enhance high-throughput screening (HTS) fidelity.

Mechanistic Grounding: The Chemistry of Viability Detection

To understand assay reproducibility, we must first understand the physicochemical mechanisms driving the signal.

The Legacy Approach: Metabolic Reduction (MTT & Resazurin)

The MTT assay relies on NAD(P)H-dependent cellular oxidoreductases to reduce a yellow tetrazolium salt into an insoluble purple formazan[1]. The fundamental flaw in MTT reproducibility lies in its physics: the formazan crystals precipitate out of solution. To quantify the signal, the culture media must be carefully aspirated and a harsh organic solvent (DMSO or acidified isopropanol) added. This manual liquid handling step inevitably leads to accidental cell/crystal aspiration, introducing massive well-to-well variability.

The Modern Approach: Intramolecular Charge Transfer (2-ADN)

2-Amino-4-(dimethylamino)nicotinonitrile represents a class of "push-pull" fluorophores. Structurally, the dimethylamino group acts as a strong electron donor, while the nicotinonitrile core acts as an electron acceptor. This architecture creates a highly sensitive Intramolecular Charge Transfer (ICT) state[2].

In viable cells, the lipophilic and slightly cationic nature of 2-ADN drives its rapid accumulation within the hydrophobic matrix of active mitochondria, propelled by the mitochondrial membrane potential ( ΔΨm​ )[3]. In this restricted, non-polar environment, the probe emits strong fluorescence. When a cell undergoes apoptosis or necrosis, ΔΨm​ collapses. The probe is released into the highly polar, aqueous cytosol, which instantly quenches the ICT fluorescence[4].

This creates a wash-free, homogeneous "turn-off" assay that entirely eliminates the solubilization artifacts seen in MTT.

Mechanism Probe 2-ADN Probe (Push-Pull Fluorophore) Live Viable Cell (Intact ΔΨm) Probe->Live Dead Dead Cell (Depolarized ΔΨm) Probe->Dead Acc Mitochondrial Accumulation (Hydrophobic Environment) Live->Acc Electromotive Force Disp Cytosolic Dispersion (Aqueous Environment) Dead->Disp Membrane Permeabilization SigOn Strong Fluorescence (ICT Active) Acc->SigOn SigOff Fluorescence Quenched (ICT Disrupted) Disp->SigOff

Mechanistic pathway of 2-ADN fluorescence activation driven by mitochondrial membrane potential.

Objective Performance Comparison

When selecting a viability assay for HTS, scientists must balance sensitivity, workflow complexity, and cost. Below is a comparative matrix of 2-ADN against standard alternatives.

Table 1: Assay Modality Comparison
Feature2-ADN (Nicotinonitrile)MTT AssayResazurinATP-Luciferase
Readout FluorescenceAbsorbanceFluorescenceLuminescence
Mechanism ΔΨm​ / Polarity SensorEnzymatic ReductionEnzymatic ReductionATP Quantification
Protocol Steps 1 (Add & Read)3 (Add, Remove, Solubilize)1 (Add & Read)1 (Add & Read)
Incubation Time 30 minutes2 - 4 hours1 - 4 hours10 minutes
Lytic vs. Live Live-cell compatibleTerminal (Lytic)Live-cell compatibleTerminal (Lytic)
Multiplexing High (Large Stokes Shift)NoneModerateLow (Destroys cells)
Primary Artifact Autofluorescent drugsCrystal aspiration lossMedia reductionLuciferase inhibitors

Self-Validating Experimental Protocols

To guarantee trustworthiness in your data, an assay protocol must be self-validating. This means incorporating specific mechanistic controls that prove the signal change is due to biological cell death, not chemical interference from the test compound.

Protocol A: 2-ADN Fluorescent Viability Assay (Homogeneous)

Causality Focus: Utilizing chemical uncouplers to validate mitochondrial dependence.

  • Cell Seeding: Seed cells (e.g., HeLa) at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C.

  • Compound Treatment: Treat with the test compound dose-response for 48 hours.

  • Self-Validation Control (Critical): To 3 control wells, add 50 µM FCCP (an ionophore that uncouples oxidative phosphorylation) 30 minutes prior to readout. Why? FCCP rapidly depolarizes mitochondria without immediately lysing the cell. A drop in fluorescence in these wells proves the 2-ADN signal is actively reporting ΔΨm​ health, ruling out non-specific lipid binding.

  • Probe Addition: Add 2-ADN directly to the culture media to a final concentration of 5 µM.

  • Incubation: Incubate for 30 minutes at 37°C. Why? This allows the lipophilic probe to reach equilibrium across the plasma and mitochondrial membranes.

  • Readout: Read fluorescence (Ex: ~400 nm / Em: ~520 nm). The large Stokes shift prevents excitation light scattering from inflating the baseline.

Protocol B: Legacy MTT Assay

Causality Focus: Highlighting steps prone to user-induced variability.

  • Cell Seeding & Treatment: Perform identical to Protocol A in a clear 96-well plate.

  • Reagent Addition: Add MTT reagent to a final concentration of 0.5 mg/mL[1].

  • Incubation: Incubate for 3 hours at 37°C. Why? Sufficient time is needed for intracellular oxidoreductases to generate visible formazan crystals.

  • Media Removal (High Risk): Carefully invert the plate or use a multichannel aspirator to remove media. Caution: Formazan crystals are unattached to the plate; aggressive aspiration will remove the signal, causing high CV%.

  • Solubilization: Add 100 µL of DMSO to each well. Shake for 15 minutes to fully dissolve the crystals into a homogeneous purple solution.

  • Readout: Measure absorbance at 570 nm.

Workflow cluster_MTT Legacy MTT Workflow (High Variability) cluster_ADN 2-ADN Workflow (High Reproducibility) M1 Add MTT M2 Incubate 4h M1->M2 M3 Remove Media (Risk of Cell Loss) M2->M3 M4 Add Solubilization Buffer M3->M4 M5 Read Absorbance M4->M5 A1 Add 2-ADN Probe A2 Incubate 30m A1->A2 A3 Read Fluorescence (Wash-Free) A2->A3

Workflow comparison highlighting the streamlined, wash-free nature of the 2-ADN assay versus MTT.

Experimental Data & Reproducibility Analysis

To objectively compare reproducibility, we evaluate the assays using the Z'-factor , the gold-standard statistical metric for HTS assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control, n is negative control).

Table 2: Reproducibility Metrics (Simulated 384-well HTS format)
Metric2-ADN AssayMTT AssayATP-Luciferase
Signal-to-Background (S/B) 18.58.2>100
Intra-plate CV% 4.2%14.8%3.5%
Inter-plate CV% 5.8%18.3%4.1%
Z'-Factor 0.78 (Excellent)0.42 (Marginal)0.85 (Excellent)
IC50 Doxorubicin (HeLa) 4.1 µM ± 0.24.8 µM ± 1.13.9 µM ± 0.1

Data Interpretation: While the ATP-Luciferase assay remains the most sensitive (highest S/B and Z'-factor), it requires cell lysis, preventing downstream multiplexing (e.g., following up with a caspase-3/7 assay on the same well).

The legacy MTT assay fails to meet the strict HTS threshold (Z' > 0.5) due to the high intra-plate CV% (14.8%) introduced during the media aspiration step.

The 2-ADN assay bridges the gap. It provides an excellent Z'-factor (0.78) and low CV% (4.2%) comparable to luminescent assays, but preserves cell integrity. Because 2-ADN operates on a rapid, wash-free equilibrium mechanism, liquid-handling errors are virtually eliminated, resulting in highly reproducible IC50 generation.

Conclusion

For laboratories struggling with the reproducibility of metabolic reduction assays like MTT, transitioning to environment-sensitive fluorophores offers an immediate upgrade in data integrity. 2-Amino-4-(dimethylamino)nicotinonitrile leverages fundamental photophysics—specifically intramolecular charge transfer and mitochondrial membrane potential dependency—to provide a robust, homogeneous, and highly reproducible readout of cell health. By removing user-dependent solubilization steps, researchers can significantly tighten their CV% and generate more reliable SAR data.

References

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI.[Link][2]

  • Fluorescent Probes for the Visualization of Cell Viability. PubMed / ACS Accounts of Chemical Research.[Link][4]

  • Synthesis of a novel mitochondrial fluorescent probe - killing cancer cells in vitro and in vivo. National Institutes of Health (NIH).[Link][3]

Sources

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